Imidazo[1,2-a]pyridine-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGXPDFZEQXZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211053 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
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Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6200-60-8 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid | |
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| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
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| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid | |
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| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
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| Record name | imidazo[1,2-a]pyridine-3-carboxylic acid | |
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| Record name | IMIDAZO(1,2-A)PYRIDINE-3-CARBOXYLIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Imidazo[1,2-a]pyridine-3-carboxylic Acid Core Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This technical guide focuses on the Imidazo[1,2-a]pyridine-3-carboxylic acid core, providing a comprehensive overview of its synthesis, biological significance, and mechanisms of action. This document details experimental protocols for its synthesis and key biological assays, presents quantitative data on the activity of its derivatives, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Core Structure and Chemical Properties
The this compound core is a bicyclic heteroaromatic system with the chemical formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . The structure consists of a pyridine ring fused to an imidazole ring, with a carboxylic acid group at the 3-position of the imidazole moiety. This arrangement confers specific electronic and steric properties that are crucial for its biological activities. The nitrogen atom at position 1 acts as a hydrogen bond acceptor, while the carboxylic acid group can participate in various interactions, including hydrogen bonding and salt bridge formation.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
SMILES: C1=CC2=NC=C(N2C=C1)C(=O)O[1]
-
InChI Key: DOGXPDFZEQXZDS-UHFFFAOYSA-N[1]
Synthesis of the Core Structure
While numerous methods exist for the synthesis of the broader imidazo[1,2-a]pyridine scaffold, this section provides a representative, detailed experimental protocol for the synthesis of a closely related analogue, 2-methylthis compound, which involves the initial formation of the corresponding ethyl ester followed by hydrolysis. This two-step procedure is a common and effective strategy for obtaining the desired carboxylic acid.
Experimental Protocol: Synthesis of 2-Methylthis compound
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Materials: 2-aminopyridine, ethyl 2-chloroacetoacetate, ethanol (96%).
-
Procedure:
-
A mixture of 2-aminopyridine (0.01 mol) and ethyl 2-chloroacetoacetate (0.1 mol) in 96% ethanol (25 mL) is heated under reflux for 6 hours.
-
After cooling, the excess ethanol is evaporated in vacuo.
-
The resulting residual oil is partitioned between ether and water.
-
The ether extracts are dried and the solvent is evaporated.
-
The residual oil is allowed to crystallize to yield ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
Step 2: Hydrolysis to 2-Methylthis compound
-
Materials: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, Lithium hydroxide (LiOH), Ethanol, Water, Hydrochloric acid (1N).
-
Procedure:
-
The purified ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is dissolved in absolute ethanol (30 mL).
-
An aqueous solution of LiOH (10 mL) is added, maintaining a 3:1 (v/v) ratio of ethanol to water.
-
The reaction mixture is heated to reflux overnight.
-
After reflux, the ethanol is removed by rotary evaporation.
-
1N HCl is added dropwise to the aqueous residue until the pH reaches 4.
-
The resulting pale solid precipitate is filtered, washed with water, and dried in a desiccator to yield 2-methylthis compound.[1]
-
Synthesis Workflow:
Caption: Synthesis of 2-methylthis compound.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have demonstrated a wide array of biological activities, making this scaffold a "privileged structure" in drug discovery. The primary therapeutic areas of interest include oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity
Numerous studies have reported the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. These compounds have been shown to induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [2][3] |
| IP-6 | HCC1937 (Breast) | 47.7 | [2][3] |
| IP-7 | HCC1937 (Breast) | 79.6 | [2][3] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [4] |
| Compound 12b | HepG2 (Hepatocellular) | 13 | [4] |
| Compound 12b | MCF-7 (Breast) | 11 | [4] |
| Compound 12b | A375 (Skin) | 11 | [4] |
| Compound 3f | MCF-7 (Breast) | 9.2 |
Antituberculosis Activity
The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds with potent activity against both drug-sensitive and drug-resistant TB strains.
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | M. tuberculosis Strain | MIC (µM) | Reference |
| IP Inhibitors (1-4) | Panel of M. tb strains | 0.03 - 5 | |
| Imidazo[1,2-a]pyridine-3-carboxamides | Replicating M. tb | 0.4 - 1.9 (MIC₉₀) | |
| Imidazo[1,2-a]pyridine-3-carboxamides | MDR M. tb | 0.07 - 2.2 (MIC₉₀) | |
| Imidazo[1,2-a]pyridine-3-carboxamides | XDR M. tb | 0.07 - 0.14 (MIC₉₀) | |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-sensitive M. tb | 0.069 - 0.174 (MIC₉₀) | |
| Reduced lipophilic IPAs (A2, A3, A4, B1, B9) | Drug-susceptible M. tb H37Rv & MDR strains | < 0.035 | [1] |
Mechanisms of Action
The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to modulate various cellular signaling pathways. Two key mechanisms that have been elucidated are the inhibition of the STAT3/NF-κB signaling pathway in cancer and the targeting of QcrB in Mycobacterium tuberculosis.
Inhibition of the STAT3/NF-κB Signaling Pathway
In many cancers, the STAT3 and NF-κB signaling pathways are constitutively active, promoting cell proliferation, survival, and inflammation. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating this cascade. They can suppress the phosphorylation of STAT3 and increase the expression of IκBα, which in turn inhibits the nuclear translocation and activity of NF-κB. This leads to the downregulation of pro-inflammatory and pro-survival genes like iNOS, COX-2, and Bcl-2.
Caption: Inhibition of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.
Inhibition of M. tuberculosis QcrB
Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of QcrB, a subunit of the ubiquinol cytochrome c reductase (cytochrome bc₁ complex) in the electron transport chain of Mycobacterium tuberculosis. By binding to QcrB, these compounds disrupt the electron flow, leading to a collapse of the proton motive force and subsequent depletion of ATP, which is essential for the survival of the bacterium. This mechanism of action is distinct from that of many existing antitubercular drugs, making these compounds effective against drug-resistant strains.
Caption: Inhibition of the M. tuberculosis electron transport chain via QcrB by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols for Biological Assays
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.
Anticancer Assays
5.1.1. Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
5.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
5.1.3. Cell Cycle Analysis
-
Principle: PI stains DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
-
5.1.4. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., pSTAT3, IκBα, Bcl-2, BAX, Caspases) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Antituberculosis Assay (Microplate Alamar Blue Assay - MABA)
-
Principle: Alamar Blue (resazurin) is a redox indicator that is reduced by metabolically active cells, resulting in a color change from blue to pink.
-
Protocol:
-
Dispense sterile deionized water into the outer wells of a 96-well microplate.
-
Add Middlebrook 7H9 broth to the remaining wells.
-
Prepare serial dilutions of the test compounds in the microplate.
-
Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.
-
Incubate the plate at 37°C for 5-7 days.
-
Add Alamar Blue solution and re-incubate for 24 hours.
-
The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents a color change from blue to pink.
-
General Experimental Workflow for Anticancer Drug Screening:
Caption: Workflow for evaluating the anticancer activity of imidazo[1,2-a]pyridine derivatives.
Conclusion
The this compound core structure represents a highly valuable scaffold for the development of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the fields of oncology and infectious diseases, underscore its importance in medicinal chemistry. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating the design and development of novel and more effective drugs based on this privileged heterocyclic system. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of derivatives of this core will undoubtedly lead to the discovery of new clinical candidates.
References
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
The Genesis of a Privileged Scaffold: A Technical Guide to Imidazo[1,2-a]pyridine-3-carboxylic Acid
An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of a Core Heterocyclic Compound
The imidazo[1,2-a]pyridine ring system stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs. This technical guide delves into the discovery and history of a fundamental derivative of this scaffold: Imidazo[1,2-a]pyridine-3-carboxylic acid. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its seminal synthesis, historical context, and key experimental methodologies.
Discovery and Historical Context
The journey of the imidazo[1,2-a]pyridine scaffold began in the early 20th century with the pioneering work of the Russian chemist Aleksei E. Chichibabin (Tschitschibabin). In 1925, Chichibabin reported a groundbreaking method for the synthesis of imidazo[1,2-a]pyridines by reacting 2-aminopyridine with α-haloaldehydes, such as bromoacetaldehyde. This reaction, a variation of what is now known as the Chichibabin pyridine synthesis, laid the fundamental groundwork for accessing this important class of heterocyclic compounds. While Chichibabin's initial work focused on the parent scaffold, the specific synthesis of this compound was developed subsequently.
The introduction of a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine core proved to be a critical advancement, providing a versatile chemical handle for further functionalization and the development of a vast library of derivatives. This seemingly simple modification unlocked immense potential for modulating the physicochemical and pharmacological properties of the scaffold, paving the way for its widespread use in drug discovery.
Synthetic Evolution
The most common and historically significant route to this compound involves a two-step process: the synthesis of its ethyl ester precursor, ethyl imidazo[1,2-a]pyridine-3-carboxylate, followed by its hydrolysis.
Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
A widely adopted method for the preparation of the ethyl ester is the reaction of a 2-aminopyridine with an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate. This condensation reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyridine system.
Hydrolysis to this compound
The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester. This is typically achieved under basic conditions, for instance, by refluxing the ester with an aqueous solution of a hydroxide salt, such as lithium hydroxide or sodium hydroxide, followed by acidification to precipitate the carboxylic acid.
Quantitative Data
The following table summarizes key quantitative data for this compound and its ethyl ester precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₆N₂O₂ | 162.15 | 245-250 (dec.) |
| Ethyl imidazo[1,2-a]pyridine-3-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 49-51 |
Experimental Protocols
Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate[1]
Materials:
-
2-Amino-4-methylpyridine (2-amino-4-picoline)
-
Ethyl 2-chloroacetoacetate
-
1,2-Dimethoxyethane (DME)
Procedure:
-
A solution of 2-amino-4-methylpyridine and ethyl 2-chloroacetoacetate in DME is refluxed for 48 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
A reported yield for this reaction is 78%.[1]
Hydrolysis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate to 2-methylthis compound[1]
Materials:
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
The ethyl ester is dissolved in a mixture of ethanol and water.
-
Lithium hydroxide is added, and the mixture is stirred for 56 hours.
-
The reaction mixture is then acidified with hydrochloric acid.
-
The resulting precipitate is collected by filtration and dried to yield the carboxylic acid.
Logical Workflow of Synthesis
Caption: Synthetic pathway to this compound.
This in-depth guide provides a foundational understanding of this compound, from its historical roots in the work of Chichibabin to its synthesis through modern, well-established protocols. The versatility of this core scaffold continues to make it a subject of intense research and a valuable building block in the development of novel therapeutics.
References
"Imidazo[1,2-a]pyridine-3-carboxylic acid" IUPAC name and synonyms
An In-depth Technical Guide to Imidazo[1,2-a]pyridine-3-carboxylic Acid
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, properties, synthesis, and biological significance.
Chemical Identity
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used in literature and chemical databases to refer to this compound. These include:
-
Imidazo(1,2-a)pyridine-3-carboxylic acid[1]
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NSC 305198[1]
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BRN 0608485[1]
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DTXSID00211053[1]
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AC-7120[1]
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CS-W002822[1]
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | PubChem[1][2][3] |
| Molecular Weight | 162.15 g/mol | PubChem[1][2][3] |
| CAS Number | 6200-60-8 | PubChem[1][2][3] |
| Exact Mass | 162.042927438 Da | PubChem[1] |
| Topological Polar Surface Area | 54.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Complexity | 195 | PubChem[1] |
Biological Activity of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antituberculosis effects.[6][7]
Antitubercular Activity
Derivatives of the imidazo[1,2-a]pyridine core, particularly carboxamides, have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[8][9]
| Compound Class | Target/Strain | Activity Measurement | Value Range | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | MIC₉₀ | 0.4–1.9 µM | [8] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Multi-Drug Resistant (MDR) Mtb | MIC₉₀ | 0.07–2.2 µM | [8] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Extensively Drug-Resistant (XDR) Mtb | MIC₉₀ | 0.07–0.14 µM | [8] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-Sensitive (DS) Mtb | MIC₉₀ | 0.069–0.174 µM | [8] |
| Imidazo[1,2-a]pyridine Ethers (IPE) | Mycobacterial ATP synthase | IC₅₀ | <0.02 µM | [8] |
| 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs | Drug-Sensitive/Resistant MTB strains | MIC | 0.041–2.64 µM | [9] |
Anticancer Activity
Novel hybrids of imidazo[1,2-a]pyridine have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines.
| Hybrid Compound | Cell Line | Activity Measurement | Value (µM) | Reference |
| HB9 | A549 (Lung Cancer) | IC₅₀ | 50.56 | [10] |
| Cisplatin | A549 (Lung Cancer) | IC₅₀ | 53.25 | [10] |
| HB10 | HepG2 (Liver Carcinoma) | IC₅₀ | 51.52 | [10] |
| Cisplatin | HepG2 (Liver Carcinoma) | IC₅₀ | 54.81 | [10] |
Experimental Protocols
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods available. Below are protocols for two common synthetic strategies.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol describes a rapid, microwave-assisted synthesis based on the reaction of a 2-aminopyridine with a phenacyl bromide derivative.[11]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Ethanol (3 mL)
-
10 mL microwave synthesis vial
-
Magnetic stirrer bar
Instrumentation:
-
CEM Discover SP Microwave Synthesizer or equivalent
Procedure:
-
To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.
-
Add 3 mL of ethanol to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with continuous stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the collected solid with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Catalyst-Free, Three-Component Synthesis for C-3 Functionalization
This protocol details a novel, catalyst-free method to functionalize the C-3 position of imidazo[1,2-a]pyridines via a decarboxylative, Petasis-like three-component reaction.[6]
Materials:
-
Imidazo[1,2-a]pyridine derivative (e.g., 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine) (1.0 equiv)
-
Glyoxylic acid (1.5 equiv)
-
Boronic acid (e.g., 4-fluorophenylboronic acid) (1.5 equiv)
-
1,4-Dioxane (as solvent)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
Procedure:
-
In a reaction vessel, combine the imidazo[1,2-a]pyridine derivative (1.0 equiv), glyoxylic acid (1.5 equiv), boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add 1,4-dioxane to the mixture.
-
Heat the reaction mixture at 110°C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude residue using column chromatography on silica gel to yield the C-3 functionalized product.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz illustrate key processes related to this compound and its derivatives.
Caption: Workflow for Microwave-Assisted Synthesis of Imidazopyridines.
Caption: Inhibition of Mtb QcrB by Imidazo[1,2-a]pyridine Derivatives.
References
- 1. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the key spectroscopic data for derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid. These data points offer insights into the characteristic chemical shifts and vibrational frequencies associated with this heterocyclic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Ethylthis compound | Methanol-d₄ | 9.65 (d, J = 6.9 Hz, 2H), 8.13 (ddd, J = 8.5, 7.0, 1.1 Hz, 1H), 8.06 (d, J = 8.9 Hz, 1H), 7.67 (td, J = 7.0, 1.3 Hz, 1H), 3.34–3.26 (m, 2H), 1.43 (t, J = 7.6 Hz, 4H)[1] |
| 2-Ethyl-6-(trifluoromethyl)this compound | Methanol-d₄ | 9.82 (dp, J = 2.3, 1.2 Hz, 1H), 7.78 (dt, J = 9.4, 0.9 Hz, 1H), 7.72 (dd, J = 9.4, 1.9 Hz, 1H), 3.16 (q, J = 7.6 Hz, 2H), 1.34 (t, J = 7.6 Hz, 3H)[1] |
| 2-Ethyl-6-(trifluoromethoxy)this compound | Methanol-d₄ | 9.53 (dt, J = 2.4, 0.9 Hz, 1H), 7.71 (dd, J = 9.7, 0.8 Hz, 1H), 7.58 (ddd, J = 9.7, 2.3, 1.0 Hz, 1H), 3.15 (q, J = 7.6 Hz, 2H), 1.34 (t, J = 7.6 Hz, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2,7-Dimethylimidazo[1,2-a]pyridine | CDCl₃ | 145.6, 143.0, 134.8, 124.4, 115.2, 114.3, 108.8, 21.2, 14.3[2] |
| 2,5-Dimethylimidazo[1,2-a]pyridine | CDCl₃ | 145.5, 143.3, 133.9, 124.2, 114.1, 110.9, 106.6, 18.7, 14.5[2] |
| 3-(1-(4-chlorophenyl))-2-phenylimidazo[1,2-a]pyridine | CDCl₃ | 145.11, 139.79, 131.10, 130.98, 127.52, 126.18, 123.86, 118.44, 117.78, 116.02, 115.73, 114.61[3] |
Note: ¹³C NMR data for the specific carboxylic acid was not explicitly found in the provided search results. Data for related substituted imidazo[1,2-a]pyridines is presented for reference.
Mass Spectrometry (MS)
The mass of this compound is 162.15 g/mol .[4][5][6] High-resolution mass spectrometry provides a precise method for its identification.
Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₆N₂O₂)[7]
| Adduct | m/z |
| [M+H]⁺ | 163.05020 |
| [M+Na]⁺ | 185.03214 |
| [M-H]⁻ | 161.03564 |
| [M+NH₄]⁺ | 180.07674 |
| [M+K]⁺ | 201.00608 |
Infrared (IR) Spectroscopy
Detailed experimental IR data for this compound was not found in the provided search results. However, a study on the parent imidazo[1,2-a]pyridine molecule provides insights into the characteristic vibrational modes of the core structure.[8] For the carboxylic acid derivative, one would expect to observe characteristic strong absorptions for the C=O stretching of the carboxyl group (typically around 1700-1725 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹).
Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several established methods. A common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, followed by subsequent functional group manipulations.
General Synthesis of the Imidazo[1,2-a]pyridine Core
A widely employed method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of 2-aminopyridines with α-halogenated carbonyl compounds.[9] This reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization.
A general procedure is as follows:
-
A solution of a substituted 2-aminopyridine is treated with an appropriate α-halocarbonyl compound (e.g., ethyl 2-chloroacetoacetate) in a suitable solvent such as ethanol.[10]
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the solvent is often removed under reduced pressure, and the residue is partitioned between an organic solvent (like ether) and water.
-
The organic layer is dried and concentrated to yield the crude product, which can then be purified by crystallization or chromatography.
Synthesis of this compound Derivatives
For the synthesis of the 3-carboxylic acid derivatives, a common precursor is the corresponding ethyl ester, such as ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.[11] The carboxylic acid can be obtained through the hydrolysis of this ester.
A general hydrolysis procedure is as follows:
-
The ethyl ester of the desired this compound is dissolved in a suitable solvent mixture, such as ethanol and water.
-
An aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added to the mixture.
-
The reaction is stirred, often at an elevated temperature, until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Workflow and Pathway Diagrams
To visualize the experimental process and the relationships between the components, the following diagrams are provided.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
This guide serves as a foundational resource for professionals engaged in the research and development of imidazo[1,2-a]pyridine-based compounds. The provided data and protocols, though focused on derivatives, offer a strong starting point for the synthesis and characterization of new molecules within this important class of heterocycles.
References
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-property relationships, optimizing crystal packing for improved bioavailability, and designing novel derivatives with enhanced efficacy. This technical guide provides an in-depth analysis of the crystal structure of a representative derivative, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, offering valuable insights into the molecular geometry and intermolecular interactions that govern its crystalline form.
Molecular Structure and Conformation
The crystal structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was determined by single-crystal X-ray diffraction, revealing the precise spatial arrangement of its atoms. The imidazo[1,2-a]pyridine core is essentially planar, a common feature for such fused aromatic systems. The ethyl group at the 2-position and the ethyl carboxylate group at the 3-position are key substituents influencing the overall molecular conformation and crystal packing.
Crystallographic Data Summary
The following tables summarize the key crystallographic data and collection parameters for ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. This quantitative data is essential for comparative analysis and computational modeling.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C₁₂H₁₄N₂O₂ |
| Formula weight | 218.25 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.133(2) Å |
| b | 12.043(2) Å |
| c | 9.513(2) Å |
| α | 90° |
| β | 108.59(3)° |
| γ | 90° |
| Volume | 1099.3(4) ų |
| Z | 4 |
| Calculated density | 1.318 Mg/m³ |
| Absorption coefficient | 0.091 mm⁻¹ |
| F(000) | 464 |
| Data collection and refinement | |
| Theta range for data collection | 2.22 to 25.00° |
| Index ranges | -12≤h≤11, -14≤k≤14, -11≤l≤11 |
| Reflections collected | 8234 |
| Independent reflections | 1938 [R(int) = 0.0276] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1938 / 0 / 145 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0430, wR₂ = 0.1118 |
| R indices (all data) | R₁ = 0.0573, wR₂ = 0.1221 |
| Largest diff. peak and hole | 0.208 and -0.194 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å).
| Bond | Length (Å) | Bond | Length (Å) |
| O(1)-C(9) | 1.207(2) | N(1)-C(8) | 1.381(2) |
| O(2)-C(9) | 1.336(2) | N(2)-C(1) | 1.320(2) |
| O(2)-C(10) | 1.463(2) | N(2)-C(8a) | 1.385(2) |
| N(1)-C(2) | 1.378(2) | C(2)-C(3) | 1.372(2) |
| N(1)-C(8a) | 1.390(2) | C(3)-C(9) | 1.442(2) |
Table 3: Selected Bond Angles (°).
| Atoms | Angle (°) | Atoms | Angle (°) |
| C(9)-O(2)-C(10) | 116.33(14) | C(2)-N(1)-C(8a) | 106.96(13) |
| C(2)-N(1)-C(8) | 131.06(14) | C(1)-N(2)-C(8a) | 118.06(14) |
| C(8a)-N(1)-C(8) | 121.98(14) | N(1)-C(2)-C(3) | 110.15(14) |
| O(1)-C(9)-O(2) | 123.71(16) | O(1)-C(9)-C(3) | 125.12(16) |
| O(2)-C(9)-C(3) | 111.16(14) |
Intermolecular Interactions and Crystal Packing
The stability of the crystal lattice is dictated by a network of intermolecular interactions. In the case of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, the packing is primarily stabilized by weak C-H···O and C-H···N hydrogen bonds. These interactions, although individually weak, collectively contribute to the formation of a stable three-dimensional supramolecular architecture. The planarity of the imidazo[1,2-a]pyridine core also facilitates π-π stacking interactions between adjacent molecules, further reinforcing the crystal packing.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.
Synthesis and Crystallization
The synthesis of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step reaction sequence. A common route is the condensation of a substituted 2-aminopyridine with an appropriate β-keto ester.
General Synthetic Procedure:
-
A mixture of 2-aminopyridine and an ethyl α-haloacetoacetate derivative is refluxed in a suitable solvent, such as ethanol, to yield the corresponding imidazo[1,2-a]pyridine ester.
-
The crude product is then purified by column chromatography or recrystallization.
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Data Collection and Processing:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD area detector.
-
The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.
-
X-ray diffraction data are collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
The collected data frames are processed for integration of reflection intensities, and corrections for Lorentz and polarization effects are applied. An empirical absorption correction may also be applied.
Structure Solution and Refinement:
-
The crystal structure is solved by direct methods using software packages such as SHELXS.
-
The structure is then refined by full-matrix least-squares on F² using software like SHELXL.
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizing the Experimental Workflow and Molecular Interactions
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the key molecular interactions within the crystal structure.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of a representative imidazo[1,2-a]pyridine derivative. The presented quantitative data, detailed experimental protocols, and visual diagrams offer a foundational understanding for researchers in the field of medicinal chemistry and drug development. These insights into the solid-state structure are critical for rational drug design, polymorphism screening, and the development of new crystalline forms with optimized physicochemical properties. Further studies on a wider range of derivatives will continue to build a more complete picture of the structure-property landscape of this important class of heterocyclic compounds.
An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, including anti-inflammatory, anticancer, and antitubercular activities. This document details common synthetic methodologies, analytical characterization techniques, and explores the underlying biological pathways.
Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, often involving the condensation of a 2-aminopyridine derivative with a three-carbon component. One-pot multicomponent reactions and microwave-assisted organic synthesis (MAOS) have emerged as efficient methods for generating libraries of these compounds.
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer an efficient route to imidazo[1,2-a]pyridine derivatives.[1][2] These reactions involve the one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid.[3][4] This approach is highly valued for its atom economy and the ability to generate diverse structures in a single step.[1][2]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis provides a rapid and efficient method for preparing disubstituted this compound esters.[5] This technique typically involves the condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates in a suitable solvent like ethanol under microwave irradiation.[5] The key advantages of MAOS include significantly reduced reaction times and often improved yields compared to conventional heating methods.
Classical Cyclization Reactions
Traditional methods for the synthesis of the imidazo[1,2-a]pyridine scaffold involve the reaction of 2-aminopyridines with α-halocarbonyl compounds.[6] For the synthesis of specific derivatives, such as 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid is a viable route.[7]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of this compound Esters[5]
-
Reactant Mixture: In a microwave-safe vessel, combine 2-aminopyridine (1 equivalent), ethyl 2-halogenated acetoacetate (1 equivalent), and ethanol as the solvent.
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 20-30 minutes.
-
Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified, often by column chromatography on silica gel, to yield the desired ethyl imidazo[1,2-a]pyridine-3-carboxylate derivative.
-
Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) in a mixture of ethanol and water.[5]
General Protocol for Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction[8]
-
Reactant Mixture: To a solution of the 2-aminopyridine (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add a catalytic amount of an acid such as p-toluenesulfonic acid.
-
Addition of Isocyanide: Stir the mixture at room temperature, then add the isocyanide (1 equivalent).
-
Reaction: Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Purification: The product is isolated and purified by standard methods, such as crystallization or column chromatography, to afford the 3-aminoimidazo[1,2-a]pyridine derivative.
Characterization Techniques
The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. Characteristic signals in the 1H NMR spectrum include aromatic protons of the pyridine and substituted rings, as well as protons of the substituents on the imidazo[1,2-a]pyridine core.[6][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass-to-charge ratio.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretching vibrations.[9]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is used to further confirm the empirical formula of the compound.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for various this compound derivatives.
| Compound ID | R Group | Yield (%) | Melting Point (°C) | Reference |
| 1a | -H | 85 | 120-122 | [6] |
| 1c | 6-COOH | 73 | - | [8] |
| 1h | 6-(3-formylphenyl) | 61 | - | [8] |
| 1j | 6-(4-carbamoylphenyl) | 66 | - | [8] |
| 1k | 6-(2-carboxyethyl) | 52 | - | [8] |
Table 1: Synthesis Yields of Selected this compound Derivatives.
| Compound ID | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | Reference |
| 3c | 10.28 (s, 1H, CONH), 8.86 (d, 1H), 7.56 (d, 1H), 7.37 (t, 1H), 7.01 (t, 1H), 2.52 (s, 3H), 2.33-2.60 (m, 2H), 2.21-2.31 (m, 2H), 1.4-1.78 (m, 6H) | - | 270 (M+) | [9] |
| 1i | 8.75 (s, 1H), 8.28 (t, 1H), 8.05 (d, 1H), 8.03 (d, 1H), 7.63–7.71 (m, 3H), 7.51 (s, 1H), 3.99 (dd, 1H), 3.70 (dt, 1H) | - | - | [8] |
| 10a | 8.37 (d, 1H), 8.15 - 8.04 (m, 3H), 7.89 (d, 1H), 7.68 - 7.62 (m, 1H), 7.24 (dd, 1H), 7.18 (dd, 1H), 7.09 (td, 1H) | 187.88, 145.11, 139.79, 131.10, 130.98, 127.52, 126.18, 123.86, 118.44, 117.78, 116.02, 115.73, 114.61 | - | [6] |
Table 2: Spectroscopic Data for Representative Imidazo[1,2-a]pyridine Derivatives.
Biological Activities and Signaling Pathways
This compound derivatives exhibit a broad range of biological activities, making them attractive scaffolds for drug discovery.
Anti-inflammatory Activity
Several derivatives have shown potent anti-inflammatory properties, which are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[10] Docking studies have indicated that these compounds can bind to the active sites of both COX-1 and COX-2.[10] The carboxylic acid moiety is often crucial for this activity.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a component of numerous compounds with demonstrated anticancer activity.[11] For instance, certain 3-aminoimidazo[1,2-a]pyridine derivatives have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[3]
Antitubercular Activity
Derivatives of imidazo[1,2-a]pyridine-3-carboxamide have been identified as a promising new class of anti-tuberculosis agents.[5] Many of these compounds exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[5]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 9. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine-3-carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. The addition of a carboxylic acid moiety at the 3-position further enhances its potential for drug discovery by providing a key interaction point for various biological targets. This technical guide offers an in-depth overview of the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold, including its synthesis, biological activities, and its role in the development of novel therapeutics, with a particular focus on anticancer agents.
Synthetic Strategies
The synthesis of this compound and its derivatives can be achieved through several methodologies, with multicomponent reactions (MCRs) being a prominent and efficient approach.
Groebke-Blackburn-Bienaymé (GBB) Reaction
A widely utilized method for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1] This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[1][2] The reaction can be catalyzed by various acids and performed under different conditions, including microwave irradiation, to afford the desired products in good yields.[3]
General Experimental Protocol for Groebke-Blackburn-Bienaymé Reaction:
A mixture of the 2-aminopyridine (1.0 mmol), the corresponding aldehyde (1.1 mmol), and the isocyanide (1.1 mmol) is prepared in a suitable solvent such as methanol or a methanol/dichloromethane mixture.[1][4] A catalytic amount of an acid catalyst, for instance, scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid, is added to the mixture.[5] The reaction is then stirred at room temperature or heated, depending on the specific substrates, until completion, which is monitored by thin-layer chromatography (TLC).[6] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
A significant area of research for this scaffold is in the development of novel anticancer agents. These compounds have been shown to inhibit various cancer cell lines through the modulation of key signaling pathways.
Many imidazo[1,2-a]pyridine derivatives exhibit potent inhibitory activity against various protein kinases, which are often dysregulated in cancer.[7]
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | PI3Kα | 150 | [5] |
| 5e | FLT3 | 58 | [8] |
| 5o | FLT3-ITD | Sub-micromolar | [8] |
| 13k | PI3Kα | 1.94 | [9] |
| 24 | FLT3 | Not specified | [8] |
| 35 | PI3Kα | 150 | [5] |
| Compound 28 | PDGFRβ | 18 | [10] |
| Compound 6 | Tyk2 JH2 | >2000 | [11] |
| Compound 18a | EGFR | 82000 | [12] |
| Compound 18o | EGFR | 12300 | [12] |
The anticancer potential of these compounds is further evidenced by their cytotoxic effects on a range of human cancer cell lines.
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | [13] |
| HepG2 | Hepatocellular Carcinoma | 13 | [13] | |
| MCF-7 | Breast Cancer | 11 | [13] | |
| A375 | Skin Cancer | 11 | [13] | |
| 12 | HT-29 | Colon Cancer | 4.15 ± 2.93 | [14] |
| 14 | B16F10 | Melanoma | 21.75 ± 0.81 | [14] |
| 18 | MCF-7 | Breast Cancer | 14.81 ± 0.20 | [15] |
| 11 | MCF-7 | Breast Cancer | 20.47 ± 0.10 | [15] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [16] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [16] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [16] |
| 13k | HCC827 | Non-small cell lung cancer | 0.09 | [9] |
| A549 | Non-small cell lung cancer | 0.18 | [9] | |
| SH-SY5Y | Neuroblastoma | 0.25 | [9] | |
| HEL | Erythroid and leukocyte leukaemia | 0.43 | [9] | |
| MCF-7 | Breast Cancer | 0.21 | [9] | |
| 3d | MCF-7 | Breast Cancer | 43.4 | [17] |
| MDA-MB-231 | Breast Cancer | 35.9 | [17] | |
| 4d | MCF-7 | Breast Cancer | 39.0 | [17] |
| MDA-MB-231 | Breast Cancer | 35.1 | [17] |
Signaling Pathways in Cancer
The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[18]
STAT3/NF-κB Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are crucial mediators of inflammation and are also implicated in cancer development and progression. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting these pathways.[19]
Experimental Protocols for Biological Evaluation
A systematic workflow is essential for the screening and evaluation of novel this compound derivatives as potential drug candidates.
General Workflow for Anticancer Drug Screening
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[7]
Western Blot Analysis for PI3K/Akt and STAT3/NF-κB Pathways
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, including their phosphorylation status, which is indicative of pathway activation.
Protocol:
-
Culture and treat cancer cells with the test compound at desired concentrations for a specified time.[18][19]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18][19]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, STAT3, IκBα) overnight at 4°C.[18][19][20]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
Normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, particularly in the realm of anticancer research, makes it a focal point for medicinal chemists. The ability of these compounds to modulate key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB underscores their potential for the development of targeted cancer therapies. Further exploration of the structure-activity relationships and mechanisms of action of this scaffold will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Stat3 Antibody (#9132) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Screening the Biological Activity of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a carboxylic acid moiety at the 3-position, and its corresponding amide derivatives, has yielded compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activity screening of imidazo[1,2-a]pyridine-3-carboxylic acid and its analogs, with a focus on their anticancer, antituberculosis, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.
Anticancer Activity
Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Quantitative Anticancer Activity Data
The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [1] |
| Compound 6 | WM115 (Melanoma) | 12.3 | [1] |
| Compound 6 | HeLa (Cervical Cancer) | 15.8 | [1] |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81 ± 0.20 | [2] |
| Compound 11 | MCF-7 (Breast Cancer) | 20.47 ± 0.10 | [2] |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 ± 2.93 | [2] |
| Compound 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [2] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [3][4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [3][4] |
| HS-104 | MCF-7 (Breast Cancer) | 1.2 | [3] |
| HS-106 | MCF-7 (Breast Cancer) | < 10 | [3] |
| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [5] |
| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [5] |
| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [5] |
| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [5] |
Experimental Protocols
a) Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
b) Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.[7][8][9]
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualization of Experimental Workflow and Signaling Pathway
Anticancer activity screening workflow.
Inhibition of the PI3K/Akt/mTOR pathway.
Antituberculosis Activity
Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Quantitative Antituberculosis Activity Data
The minimum inhibitory concentration (MIC) is the primary measure of in vitro antitubercular activity.
| Compound ID | Mtb Strain | MIC (µM) | Reference |
| Compound 1 | H37Rv (replicating) | ≤1 | [10][11][12] |
| Compound 1 | H37Rv (non-replicating) | ≤1 | [10][11][12] |
| Seven Analogs | MDR & XDR strains | ≤1 | [10][11][12] |
| MMV687254 | H37Rv | 1.56–3.125 | [13] |
| MMV687254 | MDR & XDR strains | 1.56–3.125 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of antibacterial compounds.[14][15][16][17]
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microplate.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
Certain imidazo[1,2-a]pyridine derivatives have shown promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).
Quantitative Antiviral Activity Data
The half-maximal effective concentration (EC50) is used to quantify antiviral activity.
| Compound ID | Virus | Cell Line | EC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Compound 4a | HIV-1 | MT-4 | 82.02 |[18] | | Compound 4a | HIV-2 | MT-4 | 47.72 |[18] | | Compound 4 | HCMV | - | - |[19] | | Compound 15 | HCMV | - | - |[19] | | Compound 21 | HCMV | - | - |[19] |
Note: Specific EC50 values for compounds 4, 15, and 21 against HCMV were not provided in the abstract, but they were noted as "highly active."[19]
Experimental Protocol: Cell-Based Antiviral Assay
-
Cell Seeding: Seed host cells (e.g., MT-4 for HIV) in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of the test compounds to the cells, followed by a predetermined amount of the virus.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 4-5 days for HIV).
-
Quantification of Viral Activity: Measure the extent of viral replication. For cytopathic viruses, this can be done using a cell viability assay (e.g., MTT). For non-cytopathic viruses, viral protein expression (e.g., p24 for HIV) can be quantified by ELISA.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties, with some compounds modulating the STAT3/NF-κB signaling pathway.[20][21]
Experimental Protocol: Assessment of Anti-inflammatory Activity
a) NF-κB Activity Assay
-
Cell Treatment: Treat appropriate cells (e.g., macrophages or cancer cell lines like MDA-MB-231 and SKOV3) with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compounds.[20][21]
-
Nuclear Extraction: Isolate nuclear extracts from the treated cells.
-
ELISA-based Assay: Use a commercial ELISA kit to measure the DNA binding activity of NF-κB (p65 subunit) in the nuclear extracts.
b) Western Blot for STAT3/NF-κB Pathway Proteins
-
Follow the general Western blot protocol described in the anticancer section, using primary antibodies against key proteins in this pathway, such as p-STAT3, STAT3, IκBα, and downstream targets like iNOS and COX-2.[20][21]
Visualization of the STAT3/NF-κB Signaling Pathway
Modulation of the STAT3/NF-κB pathway.
Conclusion
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a diverse range of biological activities. The information and protocols provided in this technical guide offer a framework for the systematic screening and evaluation of these compounds, paving the way for the discovery of novel therapeutic agents for cancer, tuberculosis, viral infections, and inflammatory diseases. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the potency and selectivity of these promising molecules.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ibtbioservices.com [ibtbioservices.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Imidazo[1,2-a]pyridine-3-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid, exploring their potential therapeutic targets in oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the key molecular targets, quantitative activity data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.
Therapeutic Targets in Oncology
Derivatives of this compound have emerged as promising candidates for cancer therapy, targeting several critical pathways involved in tumor growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine-based compounds have demonstrated potent inhibitory activity against this pathway.[1]
Quantitative Data:
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| HS-106 | Breast Cancer | 0.01 - 10.0 | PI3K/mTOR | [1] |
| IP-6 | Breast Cancer | Not Specified | PI3K/Akt/mTOR | [1] |
| Compound 6 | Melanoma (A375, WM115), Cervical (HeLa) | 9.7 - 44.6 | Akt/mTOR | [2] |
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol outlines the procedure to assess the inhibitory effect of imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway in cancer cells.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells) in 6-well plates at a suitable density.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the test imidazo[1,2-a]pyridine compound for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key pathway proteins overnight at 4°C. Recommended antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR
-
Total mTOR
-
p53
-
p21
-
Cyclin B1
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
-
Signaling Pathway Diagram:
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation and cancer. Their constitutive activation promotes tumor cell proliferation, survival, and angiogenesis. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to modulate this pathway.[3]
Experimental Protocol: Analysis of STAT3/NF-κB Signaling
This protocol describes methods to evaluate the effect of imidazo[1,2-a]pyridine derivatives on the STAT3/NF-κB pathway.
-
Cell Culture and Treatment:
-
Culture breast (MDA-MB-231) or ovarian (SKOV3) cancer cells.
-
Treat cells with the imidazo[1,2-a]pyridine derivative (e.g., MIA) with or without an inflammatory stimulus like lipopolysaccharide (LPS) or Interleukin-6 (IL-6).
-
-
NF-κB DNA Binding Activity Assay (ELISA-based):
-
Extract nuclear proteins from treated and control cells.
-
Use a commercial NF-κB p65 transcription factor assay kit to measure the DNA binding activity of NF-κB in the nuclear extracts according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Perform western blotting as described in section 1.1.
-
Use primary antibodies against:
-
Phospho-STAT3
-
Total STAT3
-
IκBα
-
Bax
-
Bcl-2
-
-
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for target genes such as COX-2 and iNOS.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Signaling Pathway Diagram:
Caption: STAT3/NF-κB signaling pathway and modulation by the imidazo[1,2-a]pyridine derivative MIA.
Other Anticancer Targets
-
KRAS G12C: Certain imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of the KRAS G12C mutant, a key driver in several intractable cancers.[4]
-
Rab Geranylgeranyl Transferase (RGGT): This enzyme is responsible for the post-translational modification of Rab GTPases, which are crucial for vesicular trafficking. Inhibition of RGGT can disrupt cancer cell function.[5]
Therapeutic Targets in Tuberculosis
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides have shown significant promise as antituberculosis agents.
QcrB (Ubiquinol Cytochrome c Reductase subunit b)
QcrB is a subunit of the cytochrome bcc complex, a key component of the electron transport chain in Mycobacterium tuberculosis (Mtb). Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial death.[6][7]
Quantitative Data:
| Compound Class | Mtb Strain | MIC90 (µM) | Target | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Drug-Susceptible Mtb | ≤0.006 | QcrB | [6][7] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-Susceptible Mtb | 0.069 - 0.174 | QcrB | [6][7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Growth can be assessed visually or by using a resazurin microtiter assay, where a color change from blue to pink indicates bacterial viability.
-
Glutamine Synthetase (MtGS)
Glutamine synthetase is an essential enzyme in the nitrogen metabolism of Mtb. Its inhibition disrupts the synthesis of glutamine, a crucial amino acid for bacterial survival.[6]
Quantitative Data:
| Compound ID | Target | IC50 (µM) | Reference |
| 31 (3-amino-imidazo[1,2-a]-pyridine derivative) | MtGS | 1.6 | [6] |
Anti-inflammatory Targets
Imidazo[1,2-a]pyridine carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.
Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data:
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | COX-2 | Not specified | Preferential for COX-2 | [8] |
| Imidazo[1,2-a]pyridine derivatives (general) | COX-2 | 0.07 - 0.18 | 57 - 217 | [9] |
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction.
-
-
Detection:
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram:
Caption: A general experimental workflow for the discovery and development of imidazo[1,2-a]pyridine-based therapeutic agents.
This guide provides a foundational understanding of the therapeutic potential of this compound derivatives. The diverse range of molecular targets highlights the versatility of this scaffold in addressing various diseases. The provided experimental protocols serve as a starting point for researchers to further investigate the mechanisms of action and advance these promising compounds through the drug discovery pipeline.
References
- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthetic Methodologies of Imidazo[1,2-a]pyridine-3-carboxylic Acid
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The introduction of a carboxylic acid group at the 3-position can significantly influence the molecule's physicochemical properties and biological activity, making the development of efficient synthetic routes to Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives a key area of research.
This technical guide provides an in-depth review of the core synthetic methodologies for constructing this important scaffold, with a focus on data presentation, detailed experimental protocols, and visual representations of the reaction pathways.
Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds
One of the most traditional and widely used methods for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3][4] For the synthesis of 3-carboxylic acid derivatives, α-halopyruvates or related esters are commonly employed. The reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system.
References
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. This scaffold is a core component in several commercially available drugs.[1] Specifically, derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid serve as crucial intermediates in the synthesis of novel therapeutic agents, including potent anti-tuberculosis agents active against multidrug-resistant strains.[2][3] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, efficient, and often higher-yielding routes to these valuable compounds.[2][4][5][6]
This document provides a detailed protocol for the two-step, microwave-assisted synthesis of this compound. The first step involves the microwave-mediated condensation of a 2-aminopyridine with an ethyl 2-haloacetoacetate to form the corresponding ethyl ester. The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid product.
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
This procedure outlines the efficient synthesis of the ester intermediate using microwave irradiation. The reaction is a condensation between a 2-aminopyridine and an ethyl 2-halogenated acetoacetate.[2][4]
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloroacetoacetate or Ethyl 2-bromoacetoacetate
-
Ethanol (Absolute)
-
Microwave synthesis reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-aminopyridine (1.0 mmol), ethyl 2-halogenated acetoacetate (1.1 mmol), and absolute ethanol (3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 20-30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography to obtain the pure ethyl imidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Hydrolysis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
This protocol describes the conversion of the synthesized ester into the target carboxylic acid.
Materials:
-
Ethyl imidazo[1,2-a]pyridine-3-carboxylate (from Step 1)
-
Lithium hydroxide (LiOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Standard laboratory glassware
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the ethyl imidazo[1,2-a]pyridine-3-carboxylate (1.0 mmol) in a mixture of ethanol and water.
-
Add lithium hydroxide (2.0-3.0 mmol) to the solution.
-
Stir the mixture at room temperature or gently heat to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1M HCl. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes typical reaction conditions for the microwave-assisted synthesis of various disubstituted this compound esters, which are the precursors to the target acid.[2][4]
| Entry | 2-Aminopyridine Derivative | Ethyl 2-haloacetoacetate | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-Aminopyridine | Ethyl 2-chloroacetoacetate | 120 | 20 | 75-85 |
| 2 | 2-Amino-5-methylpyridine | Ethyl 2-chloroacetoacetate | 120 | 20 | 80-90 |
| 3 | 2-Amino-4-methylpyridine | Ethyl 2-bromoacetoacetate | 120 | 30 | 70-80 |
| 4 | 2-Amino-6-methylpyridine | Ethyl 2-chloroacetoacetate | 120 | 30 | 72-82 |
Note: Yields are representative and may vary based on specific substrates and purification efficiency.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the two-step synthesis process from starting materials to the final product.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid via Multi-component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid, a key scaffold in medicinal chemistry. The primary focus is on a highly efficient two-component microwave-assisted synthesis of the corresponding ester, which is a direct precursor to the target carboxylic acid. While classic three-component reactions like the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions are central to the synthesis of the broader imidazo[1,2-a]pyridine class, direct formation of the 3-carboxylic acid derivative via these methods is less common. Therefore, we present a robust and scalable microwave-assisted method.
I. Overview of Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyridine core is often achieved through multi-component reactions (MCRs), which offer advantages in terms of efficiency, atom economy, and structural diversity. The Groebke-Blackburn-Bienaymé reaction (GBBR), a variant of the Ugi reaction, is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][2] However, for the direct synthesis of this compound, a more direct and efficient approach involves a two-component condensation followed by hydrolysis.
II. Microwave-Assisted Synthesis of this compound Esters
A novel and efficient method for the synthesis of disubstituted this compound esters (IPCEs) utilizes microwave-assisted organic synthesis (MAOS).[3] This approach involves the condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates. The resulting esters can be readily hydrolyzed to the desired carboxylic acids.[3][4]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various disubstituted this compound esters under microwave irradiation.
| Entry | 2-Aminopyridine | Ethyl 2-halogenated acetoacetate | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-aminopyridine | ethyl 2-chloroacetoacetate | 120 | 20 | not specified | [3] |
| 2 | 2-amino-3-methylpyridine | ethyl 2-chloroacetoacetate | 120 | 20 | not specified | [3] |
| 3 | 2-amino-4-methylpyridine | ethyl 2-chloroacetoacetate | 120 | 20 | not specified | [3] |
| 4 | 2-amino-5-methylpyridine | ethyl 2-chloroacetoacetate | 120 | 20 | not specified | [3] |
| 5 | 2-amino-6-methylpyridine | ethyl 2-chloroacetoacetate | 120 | 20 | not specified | [3] |
| 6 | 2-amino-5-chloropyridine | ethyl 2-chloroacetoacetate | 120 | 30 | not specified | [3] |
| 7 | 2-amino-5-bromopyridine | ethyl 2-chloroacetoacetate | 120 | 30 | not specified | [3] |
| 8 | 2-amino-5-nitropyridine | ethyl 2-chloroacetoacetate | 120 | 30 | not specified | [3] |
| 9 | 2-aminopyridine | ethyl 2-chloro-3-oxopentanoate | 120 | 20 | not specified | [3] |
| 10 | 2-aminopyridine | ethyl 2-chloro-3-oxo-3-phenylpropanoate | 120 | 20 | not specified | [3] |
| 11 | 2-amino-3-chloropyridine | ethyl 2-chloroacetoacetate | 120 | 30 | not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (Typical Procedure) [3]
-
Reaction Setup: In a 35-mL microwave process vial, combine 2-aminopyridine (1.08 g, 10 mmol), ethyl 2-chloroacetoacetate (1.64 g, 10 mmol), and ethanol (20 mL).
-
Microwave Irradiation: Stir the reaction mixture in a microwave reactor for 20 minutes at 120 °C.
-
Workup: After cooling to room temperature, pour the mixture into cold water (100 mL) and stir for an additional hour.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate to 2-methylthis compound [4]
-
Reaction Setup: Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and an aqueous solution of lithium hydroxide (LiOH).
-
Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating until the ester is completely consumed (monitor by TLC).
-
Workup: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to yield 2-methylthis compound.
III. Visualization of Workflows and Mechanisms
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of Imidazo[1,2-a]pyridine-3-carboxylate esters.
General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis
Caption: Generalized multi-component reaction pathway to the Imidazo[1,2-a]pyridine core.
References
Application Notes and Protocols: Imidazo[1,2-a]pyridine-3-carboxylic Acid Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of imidazo[1,2-a]pyridine-3-carboxylic acid, in particular, have garnered significant attention for their potential as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, most notably the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a summary of their anticancer activity, key signaling pathways, and detailed protocols for their synthesis and evaluation.
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
The following table summarizes the in vitro anticancer activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [1][2] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [1][2] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [1][2] |
| Compound 18 | MCF-7 (Breast Cancer) | 9.60 ± 3.09 | [3] |
| Compound 16 | HT-29 (Colon Cancer) | 12.98 ± 0.40 | [3] |
| Compound 16 | B16F10 (Melanoma) | 27.54 ± 1.26 | [3] |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81 ± 0.20 | [4] |
| Compound 11 | MCF-7 (Breast Cancer) | 20.47 ± 0.10 | [4] |
| Compound 12 | MCF-7 (Breast Cancer) | 30.88 ± 14.44 | [4] |
| Compound 12 | B16F10 (Melanoma) | 64.81 ± 15.78 | [4] |
| Compound 13 | MCF-7 (Breast Cancer) | 66.48 ± 37.87 | [4] |
| Compound 13 | B16F10 (Melanoma) | 197.06 ± 14.42 | [4] |
| 15d, 17e, 18c, 18h, 18i | A375P (Melanoma) | < 0.06 | [5] |
Signaling Pathways and Mechanisms of Action
A predominant mechanism of action for many anticancer imidazo[1,2-a]pyridine analogs is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][7][8] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine-based compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[6][9] Additionally, some analogs have been found to induce the extrinsic apoptosis pathway and modulate other critical signaling pathways such as the STAT3/NF-κB pathway.[1][10]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine analogs.
Experimental Protocols
I. Synthesis of this compound Analogs
A common and efficient method for the synthesis of substituted imidazo[1,2-a]pyridines is the one-pot Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[3][4]
Materials:
-
2-aminopyridine (or substituted derivative)
-
Aldehyde (variously substituted)
-
Isocyanide (e.g., 4-chlorophenyl isocyanide)
-
Catalyst (e.g., p-toluenesulfonic acid or scandium triflate)
-
Solvent (e.g., Methanol:Dichloromethane 1:1 mixture)
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Protocol:
-
To a solution of 2-aminopyridine (1.0 mmol) and the respective aldehyde (1.0 mmol) in the chosen solvent (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Stir the reaction mixture at 50 °C for 1 hour to facilitate the formation of the imine intermediate.
-
To the resulting mixture, add the isocyanide (1.0 mmol) and continue stirring at 50 °C for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[4]
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives in Anti-Inflammatory Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Among its derivatives, those incorporating a carboxylic acid moiety at the 3-position have garnered significant attention for their potent anti-inflammatory properties. These compounds have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2) and modulators of key inflammatory signaling pathways, offering a potential new class of therapeutic agents for inflammatory diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the development of anti-inflammatory drugs based on the imidazo[1,2-a]pyridine-3-carboxylic acid core.
Application Notes
This compound derivatives have been investigated for their ability to mitigate inflammatory responses both in vitro and in vivo. Their primary mechanism of action is often attributed to the inhibition of the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.[1][2][3][4] Furthermore, studies have indicated that these compounds can modulate crucial inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways.[5] This multi-faceted approach to dampening inflammation makes them attractive candidates for further development.
Quantitative Data Summary
The following tables summarize the in vitro COX inhibitory activity of various imidazo[1,2-a]pyridine derivatives. These data highlight the potency and selectivity of these compounds, providing a basis for structure-activity relationship (SAR) studies and lead optimization.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | 21.8 | 9.2 | 2.37 | [1] |
| Imidazo[1,2-a]pyridine derivative (6f) | - | 0.07-0.18 (range) | 57-217 (range) | [4][5] |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | - | 0.05 | - | [2] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | - | Preferential Inhibition | - | [3] |
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) | - | - | - | [3] |
Note: '-' indicates data not available in the cited source. The selectivity index is a key parameter for identifying compounds with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
This widely used animal model assesses the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Test compound (imidazo[1,2-a]pyridine derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (various doses).
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In separate wells of a 96-well plate, pre-incubate COX-1 or COX-2 enzyme with the test compound or vehicle for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.
Protocol 3: LPS-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages (In Vitro Anti-inflammatory Assay)
This cell-based assay evaluates the effect of a compound on the production of inflammatory mediators like nitric oxide (NO) and PGE2.[6][7][8][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent for NO measurement
-
ELISA kit for PGE2 measurement
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the NO concentration.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration using a commercial ELISA kit following the manufacturer's protocol.
-
-
Cell Viability:
-
Perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Protocol 4: Western Blot Analysis of NF-κB and STAT3 Signaling Pathways
This protocol allows for the investigation of the molecular mechanism of action of the test compounds on key inflammatory signaling pathways.[10][11][12][13][14]
Materials:
-
RAW 264.7 cells or other relevant cell lines
-
LPS
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-STAT3, anti-STAT3, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed and treat cells with the test compound and/or LPS as described in Protocol 3.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the effect of the test compound on the phosphorylation and expression of the target proteins.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the anti-inflammatory drug development of this compound derivatives.
Caption: NF-κB signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
Caption: STAT3 signaling pathway and its modulation by Imidazo[1,2-a]pyridine derivatives.
Caption: Experimental workflow for the development of Imidazo[1,2-a]pyridine-based anti-inflammatory drugs.
References
- 1. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-kappa B inactivation in RAW 264.7 macrophages: possible involvement of the IKK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Cross-Talk between the NFκB and STAT3 Signaling Pathways in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB/STAT3/PI3K signaling crosstalk in iMycEμ B lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Imidazo[1,2-a]pyridine-3-carboxylic Acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives as potent kinase inhibitors for cancer research and drug development. The included protocols offer detailed methodologies for the synthesis and biological evaluation of these compounds.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. This document focuses on this compound and its analogs as a promising class of kinase inhibitors.
Data Presentation
The following tables summarize the inhibitory activities of various imidazo[1,2-a]pyridine derivatives against different protein kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PI3K Inhibitors | |||
| Thiazole Derivative | PI3Kα | 2.8 | [1] |
| 1,2,4-Oxadiazole Derivative | PI3Kα | 2 | [1] |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PI3Kα | 670 | [1] |
| Optimized Pyrazole Derivative | PI3Kα | 1.8 | |
| Compound 35 | PI3Kα | 150 | |
| Aurora Kinase Inhibitors | |||
| Imidazo-[1,2-a]-pyrazine (1) | Aurora A/B | 250 | [2] |
| SCH 1473759 (12k) | Aurora A | 0.02 (Kd) | [2] |
| SCH 1473759 (12k) | Aurora B | 0.03 (Kd) | [2] |
| CDK Inhibitors | |||
| LB-1 | CDK9 | 9.22 | |
| LB-8 | CDK9 | 5.25 | |
| LB-10 | CDK9 | 3.56 | |
| c-KIT Inhibitors | |||
| A84 | c-KIT (V654A) | 2.8 | |
| A252 | c-KIT (V654A) | 2.2 | |
| A242 | c-KIT (V654A) | 1.1 | |
| Other Kinase Inhibitors | |||
| Compound 4c | DYRK1A | 2600 | |
| Compound 4c | CLK1 | 700 | |
| Compound 22e | c-Met | 3.9 |
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazole Derivative | A375 | Melanoma | 0.14 | [1] |
| Thiazole Derivative | HeLa | Cervical Cancer | 0.21 | [1] |
| Compound 6 | A375 | Melanoma | <12 | [1] |
| Compound 6 | WM115 | Melanoma | <12 | [1] |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 | [1] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [3][4] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [3][4] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [3][4] |
| Compound 12 | HT-29 | Colon Cancer | 4.15 | |
| Compound 18 | MCF-7 | Breast Cancer | 14.81 | |
| Compound 18 | B16F10 | Melanoma | 14.39 | |
| Compound 35 | T47D | Breast Cancer | 7.9 | |
| Compound 35 | MCF-7 | Breast Cancer | 9.4 | |
| A84 | GIST 430/654 | GIST | 0.048 | |
| A100 | GIST 430/654 | GIST | 0.038 | |
| A252 | GIST 430/654 | GIST | 0.047 | |
| LB-1 | HCT116 | Colorectal Cancer | 0.92 | |
| 15d, 17e, 18c, 18h, 18i | A375P | Melanoma | <0.06 |
Signaling Pathway and Mechanism of Action
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers. By inhibiting PI3K, these compounds prevent the phosphorylation and activation of downstream effectors such as AKT and mTOR, leading to cell cycle arrest and apoptosis.[1]
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone or a related three-carbon synthons. The following is a representative protocol.
Materials:
-
Substituted 2-aminopyridine
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Cyclization: In a round-bottom flask, dissolve the substituted 2-aminopyridine in ethanol. Add ethyl bromopyruvate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl imidazo[1,2-a]pyridine-3-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography to yield the pure this compound.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (imidazo[1,2-a]pyridine derivative)
-
DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
In a 384-well plate, add the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase and substrate solution to each well.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the imidazo[1,2-a]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
This protocol is for the detection of changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with an imidazo[1,2-a]pyridine derivative.
Materials:
-
Cancer cell line
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the test compound for the desired time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AKT) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
References
Application Notes and Protocols for Cell-Based Assays of Imidazo[1,2-a]pyridine-3-carboxylic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the biological activities of Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives using various cell-based assays. The protocols are intended to guide researchers in the screening and characterization of these compounds for potential therapeutic applications.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by affecting cell viability, proliferation, and inducing apoptosis.[1][2][3][4] Cell-based assays are crucial for evaluating the cytotoxic and antiproliferative effects of these compounds.
Data Presentation: Anticancer Activity
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Imidazo[1,2-a]pyridine derivatives (6d, 6i) | HepG2 (human liver carcinoma) | BrdU cell proliferation assay | Not specified | [1] |
| Imidazo[1,2-a]pyridine derivatives (IP-5) | HCC1937 (breast cancer) | MTT assay | 45µM | [2] |
| Imidazo[1,2-a]pyridine derivatives (IP-6) | HCC1937 (breast cancer) | MTT assay | 47.7µM | [2] |
| Imidazo[1,2-a]pyridine derivatives (IP-7) | HCC1937 (breast cancer) | MTT assay | 79.6µM | [2] |
| Imidazo[1,2-a]pyridine hybrid (HB9) | A549 (lung cancer) | Not specified | 50.56 μM | [3] |
| Imidazo[1,2-a]pyridine hybrid (HB10) | HepG2 (liver carcinoma) | Not specified | 51.52 μM | [3] |
| Imidazo[1,2-a]pyridine derivative (Compound C) | MCF7 (breast cancer) | MTT assay | Not specified (highest binding energy -9.207 kcal/mol) | [4] |
| Imidazo[1,2-a]pyridine derivative | T47D (breast cancer) | PI3Kα inhibition | >10 µM | [5] |
Experimental Protocols: Anticancer Assays
1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine compounds and incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Western Blot Analysis for Apoptosis and Cell Cycle Markers
Western blotting is used to detect specific proteins in a sample to understand the mechanism of action, such as the induction of apoptosis or cell cycle arrest.[2][6]
-
Materials:
-
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Visualization: Anticancer Workflow and Signaling
Caption: Workflow for anticancer activity screening and a simplified signaling pathway.
Anti-inflammatory Activity
Derivatives of Imidazo[1,2-a]pyridine have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation.[7][8][9]
Data Presentation: Anti-inflammatory Activity
| Compound/Derivative | Cell Line | Assay | Effect | Reference |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2- a]pyridin-3-amine (MIA) | MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer) | ELISA | Reduced levels of inflammatory cytokines, suppressed NF-κB activity | [7][8] |
| MIA | MDA-MB-231, SKOV3 | Real-time PCR, Griess test | Reduced expression of COX-2 and iNOS, reduced nitrite production | [8] |
| MIA | MDA-MB-231, SKOV3 | Western Blot | Increased IκBα and BAX expression, suppressed STAT3 phosphorylation and Bcl-2 expression | [8] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | In vitro | COX inhibition assay | Preferentially inhibited COX-2 | [9] |
Experimental Protocols: Anti-inflammatory Assays
1. ELISA for Inflammatory Cytokines
ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the levels of inflammatory cytokines (e.g., IL-6) in cell culture supernatants.[7]
-
Materials:
-
Cell culture supernatants from treated and untreated cells
-
ELISA kit for the specific cytokine of interest (e.g., human IL-6)
-
Microplate reader
-
-
Protocol:
-
Coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash the wells and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from the standard curve.
-
2. Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of genes involved in inflammation, such as COX-2 and iNOS.[8]
-
Materials:
-
RNA extracted from treated and untreated cells
-
cDNA synthesis kit
-
qPCR primers for target genes (COX-2, iNOS) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
-
-
Protocol:
-
Extract total RNA from cells and reverse transcribe it into cDNA.
-
Set up the qPCR reaction with primers, cDNA, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Visualization: Anti-inflammatory Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
In Vivo Evaluation of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives across various therapeutic areas, including antitubercular, anti-inflammatory, and anticancer applications. The protocols are based on established methodologies to ensure reproducibility and relevance for preclinical research.
Antitubercular Activity
Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of potent antitubercular agents, demonstrating efficacy against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data of representative imidazo[1,2-a]pyridine-3-carboxamide derivatives in murine models.
Table 1: Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine-3-carboxamides in Mice
| Compound | Dose and Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Bioavailability (%) |
| Compound 13 | 3 mg/kg PO | 0.2 | 4.0 | >12 | 3.1 | ND |
| 1 mg/kg IV | 0.8 | 0.1 | >12 | 2.5 | - | |
| Compound 18 | 3 mg/kg PO | 0.3 | 2.0 | >12 | 4.2 | ND |
| 1 mg/kg IV | 1.1 | 0.1 | >12 | 2.0 | - | |
| ND-09759 | 30 mg/kg PO | 2.9 | ND | 20.1 | ND | ND |
| Q203 (IPA-50) | 10 mg/kg PO | ND | ND | ND | High Exposure | 90.7 |
ND = Not Determined. Data compiled from multiple sources.[1][2]
Table 2: In Vivo Efficacy of Imidazo[1,2-a]pyridine-3-carboxamides in a Murine Tuberculosis Model
| Compound | Dose and Regimen | Duration | Organ | Log10 CFU Reduction vs. Untreated |
| ND-09759 | 30 mg/kg, once daily, 6 days/week | 4 weeks | Lungs | Significant |
| Spleens | Significant | |||
| Q203 (IPA-50) | 10 mg/kg, once daily | ND | Lungs | 3.13 |
ND = Not Determined.[1]
Experimental Protocols
This protocol outlines the procedure for evaluating the in vivo efficacy of imidazo[1,2-a]pyridine derivatives against an established Mycobacterium tuberculosis infection in mice.
1. Animal and Bacterial Strains:
-
Mouse Strain: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Mycobacterium tuberculosis Strain: The H37Rv or Erdman strain is typically used for these studies. All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.
2. Infection Procedure (Low-Dose Aerosol Model):
-
Prepare a single-cell suspension of M. tuberculosis in phosphate-buffered saline (PBS).
-
Use a calibrated aerosol exposure system (e.g., Glas-Col) to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.
-
Confirm the initial bacterial load in the lungs of a subset of mice one day post-infection.
3. Treatment Regimen:
-
Allow the infection to establish for a period of 2-4 weeks to develop a chronic infection state.
-
Randomly assign mice to treatment groups:
-
Untreated Control
-
Vehicle Control
-
Test Compound (at various doses)
-
Positive Control (e.g., Isoniazid at 25 mg/kg)
-
-
Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer via oral gavage, typically 5-6 days per week.
-
The treatment duration is generally 4 weeks for assessing bactericidal activity.
4. Endpoint Analysis (CFU Enumeration):
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically harvest the lungs and spleen.
-
Homogenize each organ in a sterile tube containing PBS.
-
Prepare 10-fold serial dilutions of the tissue homogenate and plate on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the CFU per organ. Data is typically log-transformed for analysis.
This protocol describes the procedure for determining the pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives in mice.
1. Animal Model:
-
Use male CD-1 or BALB/c mice.
2. Drug Administration:
-
Oral (PO): Administer the compound, formulated in a suitable vehicle, by oral gavage at a specific dose (e.g., 3 mg/kg or 10 mg/kg).
-
Intravenous (IV): Administer the compound, dissolved in a suitable vehicle, via the tail vein at a specific dose (e.g., 1 mg/kg).
3. Sample Collection:
-
Collect blood samples (e.g., via retro-orbital bleeding or tail snip) at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t½, and AUC.
Visualizations
Caption: Workflow for in vivo antitubercular efficacy testing.
Anti-inflammatory Activity
Certain imidazo[1,2-a]pyridine carboxylic acid derivatives have demonstrated significant anti-inflammatory properties in vivo, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Summary
Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Time of Maximum Inhibition (h) |
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) | 10 | > Indomethacin | ND |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | 10 | > Indomethacin | ND |
| Indomethacin (Standard) | 10 | - | - |
ND = Not Determined.
Experimental Protocols
This is a widely used model for evaluating acute anti-inflammatory activity.
1. Animal Model:
-
Use Wistar or Sprague-Dawley rats (150-200 g).
2. Treatment Groups:
-
Randomly divide the animals into groups:
-
Control (Vehicle)
-
Test Compound (at various doses, e.g., 10 mg/kg)
-
Positive Control (e.g., Indomethacin at 10 mg/kg)
-
3. Experimental Procedure:
-
Administer the test compound or control vehicle orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizations
Caption: STAT3/NF-κB signaling pathway in inflammation.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.
Quantitative Data Summary
Table 4: In Vivo Efficacy of an Imidazo[1,2-a]pyridine Derivative in a Human Tumor Xenograft Model
| Compound | Cell Line | Mouse Model | Dose and Schedule | Tumor Growth Inhibition (%) |
| Compound 22e | EBC-1 (c-Met amplified) | Nude Mice | 100 mg/kg, oral, daily | 75.0 |
Experimental Protocols
This protocol details the evaluation of the antitumor efficacy of imidazo[1,2-a]pyridine derivatives in an in vivo xenograft model.
1. Cell Culture and Animal Model:
-
Cell Line: Use a human cancer cell line relevant to the compound's proposed mechanism of action (e.g., HeLa for cervical cancer, EBC-1 for c-Met amplified lung cancer).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old.
2. Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of each mouse.
3. Treatment Protocol:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle Control
-
Test Compound (at various doses)
-
Positive Control (a standard-of-care chemotherapy agent)
-
-
Administer the treatment as per the defined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21 days).
4. Efficacy Endpoints:
-
Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI using the formula:
-
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Histopathology and Biomarker Analysis: At the end of the study, tumors can be excised for histological analysis and to assess the modulation of target biomarkers by Western blot or immunohistochemistry.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway in cancer.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Imidazo[1,2-a]pyridine-3-carboxylic Acid in Medicinal Chemistry
Application Notes and Protocols for Researchers
The imidazo[1,2-a]pyridine ring system is a "privileged structure" in medicinal chemistry, serving as the core of numerous biologically active compounds.[1] Its derivatives, particularly those bearing a carboxylic acid at the 3-position, have garnered significant attention for their therapeutic potential across a wide range of diseases. This document provides an overview of the applications of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives and detailed protocols for their synthesis and biological evaluation.
Application Notes
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle that has been successfully incorporated into several commercial drugs, including the anxiolytic alpidem and the insomnia treatment zolpidem.[2] The addition of a carboxylic acid group at the 3-position provides a key functional handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of potent agents with diverse biological activities.
Key Therapeutic Areas:
-
Antituberculosis: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising new class of potent antitubercular agents.[3] Many of these compounds exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[3][4][5] Some derivatives have been shown to target QcrB, a component of the electron transport chain, or mycobacterial ATP synthase.[5]
-
Anticancer: Various derivatives of imidazo[1,2-a]pyridine have demonstrated significant anticancer properties.[2][6] For instance, novel hybrids have shown cytotoxic potential against lung (A549) and liver (HepG2) cancer cell lines.[7] The mechanism of action for some of these compounds involves the induction of apoptosis and the downregulation of cell proliferation pathways.[8]
-
Anti-inflammatory: Carboxylic acid derivatives of imidazo[1,2-a]pyridine have been shown to possess anti-inflammatory activity, with some compounds exhibiting preferential inhibition of COX-2.[9] This suggests their potential as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[9]
-
Antifungal: The imidazo[1,2-a]pyridine scaffold has been explored for its antifungal properties.[6] Certain derivatives have shown activity against resistant strains of Candida albicans.[6]
-
Other Activities: The versatility of this scaffold has led to the exploration of its utility in treating a variety of other conditions, including viral infections, protozoal diseases, and central nervous system disorders.[2][9]
Quantitative Biological Data
The following tables summarize the biological activity of selected this compound derivatives.
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv [10]
| Compound | MIC (μM) |
| 9 | ≤0.006 |
| 12 | ≤0.006 |
| 16 | ≤0.006 |
| 17 | ≤0.006 |
| 18 | ≤0.006 |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Hybrids [7]
| Compound | Cell Line | IC50 (μM) |
| HB9 | A549 (Lung) | 50.56 |
| Cisplatin | A549 (Lung) | 53.25 |
| HB10 | HepG2 (Liver) | 51.52 |
| Cisplatin | HepG2 (Liver) | 54.81 |
Table 3: Antifungal Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives against Candida albicans [6]
| Compound | MIC (μmol/L) |
| 10a | < 300 |
| 10b | < 300 |
| 10c | < 300 |
| 10i | 41.98 |
Experimental Protocols
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids
This protocol describes a general method for the synthesis of the core this compound scaffold.[10][3]
Workflow for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids
Caption: Synthetic workflow for imidazo[1,2-a]pyridine-3-carboxylic acids.
Materials:
-
Substituted 2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted 2-aminopyridine in ethanol. Add ethyl 2-chloroacetoacetate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is the ethyl ester of the corresponding this compound.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and water. Add an aqueous solution of lithium hydroxide.
-
Stir the mixture at room temperature until the saponification is complete (monitored by TLC).
-
Acidic Workup: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired this compound.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides via EDC Coupling
This protocol details the conversion of the carboxylic acid to various amide derivatives using a standard peptide coupling agent.[10][3]
Workflow for EDC-mediated Amide Coupling
Caption: EDC-mediated synthesis of imidazo[1,2-a]pyridine-3-carboxamides.
Materials:
-
This compound
-
Desired primary or secondary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in anhydrous DCM or DMF.
-
Add EDC and HOBt to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture, followed by the dropwise addition of a base such as TEA or DIPEA.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine-3-carboxamide.
Protocol 3: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Workflow for Microplate Alamar Blue Assay (MABA)
Caption: Workflow for determining antitubercular activity using MABA.
Materials:
-
Test compounds (imidazo[1,2-a]pyridine derivatives)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Tween 80
-
Incubator (37 °C)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to the final desired concentration.
-
Inoculation: Add the diluted bacterial suspension to each well of the microplate containing the test compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Seal the plates and incubate at 37 °C for 5-7 days.
-
Alamar Blue Addition: After the initial incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Color Development: Re-incubate the plates for 24-48 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change.
Signaling Pathway
Proposed Mechanism of Action for Certain Antitubercular Imidazo[1,2-a]pyridines
Some imidazo[1,2-a]pyridine derivatives have been shown to target the QcrB subunit of the cytochrome bc1 complex (respiratory chain) in Mycobacterium tuberculosis. This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and ultimately bacterial cell death.
Caption: Inhibition of the mycobacterial respiratory chain by imidazo[1,2-a]pyridines.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. chemmethod.com [chemmethod.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Esterification of Imidazo[1,2-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of imidazo[1,2-a]pyridine-3-carboxylic acid, a key scaffold in medicinal chemistry. The following sections outline various established methods, including acid-catalyzed esterification, coupling agent-mediated esterification, and an acid chloride-mediated approach.
Introduction
Imidazo[1,2-a]pyridines are privileged heterocyclic structures found in numerous biologically active compounds and approved drugs. The carboxylic acid functional group at the 3-position is a common handle for derivatization to produce esters, amides, and other analogues with modulated pharmacokinetic and pharmacodynamic properties. The esterification of this compound is a critical transformation in the synthesis of new chemical entities for drug discovery. This document provides an overview of common and effective esterification protocols.
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is reversible and is driven to completion by using a large excess of the alcohol and/or by removing water as it is formed.
General Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used as solvent, large excess), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid; 0.1-0.2 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the alcohol and the specific substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Data Summary Table (Illustrative):
| Ester Product | Alcohol | Catalyst | Temperature | Reaction Time | Typical Yield (%) |
| Methyl Ester | Methanol | H₂SO₄ | Reflux | 6-12 h | 70-85 |
| Ethyl Ester | Ethanol | H₂SO₄ | Reflux | 8-16 h | 75-90 |
| Isopropyl Ester | Isopropanol | p-TsOH | Reflux | 12-24 h | 60-75 |
| n-Butyl Ester | n-Butanol | H₂SO₄ | Reflux | 10-20 h | 70-85 |
Note: The yields are illustrative and can vary based on the specific reaction conditions and the purity of the starting materials.
Workflow Diagram:
Method 2: Coupling Agent-Mediated Esterification (e.g., DCC/DMAP)
This method is suitable for substrates that are sensitive to harsh acidic conditions and high temperatures. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid, and a catalyst, like 4-dimethylaminopyridine (DMAP), facilitates the nucleophilic attack of the alcohol. This is a variation of the Steglich esterification[1][2].
General Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 eq.), the alcohol (1.1-1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with the reaction solvent.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table (Illustrative):
| Ester Product | Alcohol | Coupling System | Temperature | Reaction Time | Typical Yield (%) |
| Methyl Ester | Methanol | DCC/DMAP | 0 °C to RT | 4-8 h | 80-95 |
| Ethyl Ester | Ethanol | DCC/DMAP | 0 °C to RT | 6-12 h | 85-98 |
| t-Butyl Ester | t-Butanol | DCC/DMAP | 0 °C to RT | 12-24 h | 70-85 |
| Benzyl Ester | Benzyl alcohol | EDCI/DMAP | 0 °C to RT | 8-16 h | 80-95 |
Note: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used as an alternative to DCC, with the advantage that the urea byproduct is water-soluble and can be removed by aqueous work-up.
Workflow Diagram:
Method 3: Acid Chloride-Mediated Esterification
This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. This protocol is often high-yielding but requires handling of moisture-sensitive reagents like thionyl chloride.
General Reaction Scheme:
Step 1: this compound + SOCl₂ --> Imidazo[1,2-a]pyridine-3-carbonyl chloride + SO₂ + HCl Step 2: Imidazo[1,2-a]pyridine-3-carbonyl chloride + R-OH --(Base)--> Imidazo[1,2-a]pyridine-3-carboxylate + Base·HCl
Experimental Protocol:
Step 1: Formation of the Acid Chloride
-
To a suspension of this compound (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, toluene), add thionyl chloride (2.0-5.0 eq.) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 1-3 hours until the reaction is complete (evolution of gas ceases and the solution becomes clear).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used in the next step without further purification.
Step 2: Ester Formation
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the desired alcohol (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.5 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table (Illustrative):
| Ester Product | Alcohol | Base | Temperature | Reaction Time | Typical Yield (%) |
| Methyl Ester | Methanol | Et₃N | 0 °C to RT | 1-2 h | 85-95 |
| Ethyl Ester | Ethanol | Et₃N | 0 °C to RT | 1-3 h | 90-98 |
| Isopropyl Ester | Isopropanol | DIPEA | 0 °C to RT | 2-4 h | 80-90 |
| Phenyl Ester | Phenol | Et₃N | 0 °C to RT | 2-4 h | 75-90 |
Note: Yields are for the two-step process.
Logical Relationship Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Imidazo[1,2-a]pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound is low. What are the common causes?
A1: Low yields can stem from several factors throughout the two-step synthesis (ester formation and hydrolysis). Key areas to investigate are:
-
Inefficient Cyclization: The initial formation of the ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate is critical. Incomplete reaction, side product formation, or harsh reaction conditions can significantly reduce the yield of this precursor.
-
Side Reactions: The imidazo[1,2-a]pyridine core is susceptible to various side reactions. The C3 position is particularly reactive and can undergo unintended functionalization if the reaction conditions are not optimized.
-
Decarboxylation: The final carboxylic acid product can undergo decarboxylation, especially at elevated temperatures, leading to the loss of the desired product.[1]
-
Incomplete Hydrolysis: The saponification of the ethyl ester to the carboxylic acid may not go to completion, leaving unreacted starting material.
-
Purification Losses: The product may be lost during workup and purification steps, particularly if the optimal crystallization or chromatographic conditions have not been established.
Q2: I am observing multiple spots on my TLC plate after the initial cyclization reaction to form the ester. What are the likely side products?
A2: The formation of multiple products during the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate can be attributed to:
-
Isomer Formation: While the reaction is generally regioselective for the 3-substituted product, trace amounts of the 2-substituted isomer could be formed.
-
Unreacted Starting Materials: The presence of 2-aminopyridine and ethyl bromoacetate indicates an incomplete reaction.
-
Polymerization/Decomposition: Under harsh conditions (e.g., excessive heat), the starting materials or the product can degrade or polymerize.
Q3: The hydrolysis of the ethyl ester is sluggish or incomplete. How can I improve this step?
A3: To improve the hydrolysis of ethyl imidazo[1,2-a]pyridine-3-carboxylate:
-
Choice of Base: Sodium hydroxide is commonly used. Ensure you are using a sufficient molar excess.
-
Solvent System: A mixture of ethanol and water is typically effective for dissolving the ester and facilitating the hydrolysis.
-
Reaction Temperature: Refluxing the reaction mixture is generally required to drive the reaction to completion. Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times can range from 1 to 4 hours.
Q4: I am having difficulty purifying the final this compound. What are the recommended procedures?
A4: Purification of the final product can be achieved through:
-
Crystallization: This is often the most effective method. After acidification of the reaction mixture post-hydrolysis, the carboxylic acid often precipitates. It can be recrystallized from water or a mixture of methanol and water.[2]
-
Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography can be employed. A mobile phase of hexane/ethyl acetate or chloroform/hexane is a good starting point.[3]
Q5: Can decarboxylation of the final product be a significant issue?
A5: Yes, decarboxylation can be a problem, particularly if the product is subjected to high temperatures for extended periods. It is advisable to avoid excessive heating during the final purification steps.[1]
Data Presentation: Reaction Condition Optimization
The following tables summarize the impact of various reaction parameters on the yield of imidazo[1,2-a]pyridine derivatives, based on literature reports.
Table 1: Synthesis of Ethyl 2-Ethylimidazo[1,2-a]pyridine-3-carboxylate
| Parameter | Condition | Yield | Reference |
| Reactants | 2-Aminopyridine, Ethyl 2-bromopentanoate | Not Specified | [4] |
| Solvent | Water | Not Specified | [4] |
| Temperature | 80 °C | Not Specified | [4] |
Table 2: Hydrolysis to 2-Ethyl-6-(substituted)this compound
| Substituent at C6 | Yield | Reference |
| H | 90% | [4] |
| Trifluoromethyl | 88% | [4] |
| Trifluoromethoxy | 73% | [4] |
Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
This protocol is adapted from a general procedure for the synthesis of 3-substituted imidazo[1,2-a]pyridines.[5]
-
Step 1: Formation of the Intermediate
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Stir the mixture at room temperature for 2 hours.
-
-
Step 2: Cyclization
-
To the reaction mixture from Step 1, add ethyl bromoacetate (1.5 eq).
-
Heat the reaction mixture at 80-90 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain ethyl imidazo[1,2-a]pyridine-3-carboxylate.
-
Protocol 2: Hydrolysis to this compound
This protocol is based on standard saponification procedures for similar compounds.[4]
-
Hydrolysis
-
Dissolve ethyl imidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting material has been consumed (typically 1-4 hours).
-
-
Work-up and Purification
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
If necessary, recrystallize the product from water or a methanol/water mixture.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the two-step synthesis of this compound.
Signaling Pathway Modulation
Caption: Proposed modulation of the STAT3/NF-κB signaling pathway by Imidazo[1,2-a]pyridine derivatives.[6]
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a typical two-step synthesis involving the initial formation of an ethyl ester followed by hydrolysis.
Problem 1: Low Yield of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (Ester Intermediate)
Low yields in the initial cyclization and ester formation step can be attributed to several factors, from reaction conditions to reagent quality.
| Parameter | Recommended Condition | Troubleshooting Action | Potential Reason for Low Yield |
| Solvent | Ethanol, DMF | If using ethanol, consider switching to DMF for better solubility of starting materials. Ensure the solvent is anhydrous. | Incomplete dissolution of reactants; side reactions promoted by protic solvents. |
| Temperature | Reflux (Ethanol: ~78°C, DMF: ~150°C) | Optimize temperature. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause decomposition. | Insufficient energy to overcome activation barrier; degradation of starting materials or product. |
| Reaction Time | 2-24 hours | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. | Incomplete reaction. |
| Base | NaHCO₃, Et₃N | Ensure the base is fresh and added in the correct stoichiometric amount to neutralize the acid formed during the reaction. | Incomplete neutralization of acid can inhibit the reaction. |
| Reagents | 2-aminopyridine, Ethyl 2-chloroacetoacetate | Use freshly purified 2-aminopyridine and high-purity ethyl 2-chloroacetoacetate. Impurities can lead to side product formation. | Competing side reactions from impurities. |
Problem 2: Incomplete Hydrolysis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
The hydrolysis of the ester to the carboxylic acid can sometimes be sluggish or incomplete.
| Parameter | Recommended Condition | Troubleshooting Action | Potential Reason for Incomplete Hydrolysis |
| Base/Acid | Aqueous NaOH or LiOH / HCl | Increase the concentration of the base or acid. For base-catalyzed hydrolysis, consider using LiOH which can be more effective. | Insufficient catalyst or hydrolyzing agent. |
| Solvent | Ethanol/Water mixture | Ensure sufficient water is present for the hydrolysis to proceed. A co-solvent like ethanol helps with the solubility of the ester. | Poor solubility of the ester in the aqueous medium. |
| Temperature | Reflux | Increase the reaction temperature to the reflux temperature of the solvent mixture to accelerate the reaction rate. | Reaction is too slow at lower temperatures. |
| Reaction Time | 4-12 hours | Monitor by TLC until the starting ester spot has disappeared. | Insufficient time for the reaction to go to completion. |
Problem 3: Unwanted Decarboxylation of the Final Product
This compound can be susceptible to decarboxylation, especially under harsh conditions.[1]
| Condition to Avoid | Recommended Precaution | Reason for Decarboxylation |
| High Temperatures | During purification, avoid excessive heating. Use techniques like recrystallization from a suitable solvent at moderate temperatures. | The carboxylic acid group can be thermally labile. |
| Strongly Acidic Conditions | Neutralize the reaction mixture carefully after acidic workup. Avoid prolonged exposure to strong acids. | Acid can catalyze the removal of the carboxyl group. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is a two-step synthesis. The first step involves the condensation of a substituted 2-aminopyridine with an ethyl 2-haloacetoacetate (e.g., ethyl 2-chloroacetoacetate) to form the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate.[1] The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid, typically using a base like sodium hydroxide or lithium hydroxide, followed by acidification.[1]
Q2: I am observing multiple spots on my TLC plate during the synthesis of the ethyl ester. What could be the side products?
Side products can arise from several pathways. One common possibility is the formation of regioisomers if the 2-aminopyridine is asymmetrically substituted. Another possibility is the self-condensation of the ethyl 2-chloroacetoacetate. The presence of impurities in the starting materials can also lead to a variety of side products. Careful purification of starting materials and optimization of reaction conditions can help minimize these.
Q3: How can I purify the final this compound?
Purification can often be achieved by recrystallization. After the hydrolysis and acidification steps, the crude product may precipitate out of the solution. This solid can then be collected by filtration and recrystallized from a suitable solvent system, such as ethanol/water or methanol. If recrystallization is insufficient, column chromatography on silica gel may be necessary, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to improve the elution of the carboxylic acid.
Q4: Can I use microwave-assisted synthesis for this reaction?
Yes, microwave-assisted organic synthesis (MAOS) can be a highly effective method for the synthesis of imidazo[1,2-a]pyridine derivatives, often leading to significantly reduced reaction times and improved yields. The condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates can be conveniently performed in ethanol under microwave heating.
Q5: Are there any one-pot methods available for the synthesis of this compound derivatives?
Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, offer a one-pot approach to synthesize substituted imidazo[1,2-a]pyridines.[2][3][4][5] While direct synthesis of the carboxylic acid might be challenging, these methods can be adapted to produce precursors that can be readily converted to the desired acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is adapted from the literature for the synthesis of a representative ethyl ester intermediate.[1]
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To a solution of 2-aminopyridine (10 mmol) in ethanol (50 mL), add ethyl 2-chloroacetoacetate (11 mmol) and sodium bicarbonate (12 mmol).
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Heat the mixture at reflux for 6 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Protocol 2: Hydrolysis to 2-methylthis compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.[1]
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Dissolve the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (5 mmol) in a mixture of ethanol (20 mL) and 2 M aqueous sodium hydroxide (10 mL).
-
Heat the mixture at reflux for 4 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 2 M hydrochloric acid.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-methylthis compound.
Visualizations
Caption: Two-step synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. scribd.com [scribd.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 3. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and effective method is a two-step synthesis. The first step involves the condensation of a 2-aminopyridine with an ethyl 2-haloacetoacetate (e.g., ethyl 2-chloroacetoacetate) to form ethyl imidazo[1,2-a]pyridine-3-carboxylate. This is followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.
Q2: What are the typical yields for the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate?
A2: Yields for the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate can vary depending on the specific substrates and reaction conditions. However, optimized one-pot procedures have been reported to achieve yields in the range of 63% to 83%.[1]
Q3: Can I synthesize this compound in a one-pot reaction?
A3: While the synthesis of the ethyl ester precursor can be efficiently performed in a one-pot, two-step procedure, the subsequent hydrolysis to the carboxylic acid is typically a separate step.[1] A one-pot, three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid has been developed for C-3 functionalization, which proceeds via a decarboxylation mechanism and may be adaptable for specific derivatives.[2]
Q4: What are the key reaction parameters to control during the synthesis?
A4: Critical parameters to monitor and control include reaction temperature, choice of base and solvent, and reaction time. For the synthesis of the ethyl ester, the combination of NaHCO3 as a base and DMF as a solvent at 85°C has been shown to be effective.[1] For the hydrolysis step, the concentration of the acid or base and the temperature are crucial to ensure complete conversion without promoting side reactions like decarboxylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate | 1. Incomplete reaction of 2-aminopyridine. 2. Ineffective base or solvent. 3. Sub-optimal reaction temperature. 4. Decomposition of starting materials. | 1. Ensure the purity of the 2-aminopyridine. Consider using a slight excess of the aminopyridine. 2. Screen different bases (e.g., NaHCO3, K2CO3, Et3N) and solvents (e.g., DMF, EtOH, dioxane). NaHCO3 in DMF is a good starting point.[1] 3. Optimize the reaction temperature. For the condensation with ethyl 2-chloroacetoacetate, 85°C has been reported as optimal.[1] 4. Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to air or moisture. |
| Presence of Multiple Spots on TLC After Ester Synthesis | 1. Incomplete cyclization, leaving the intermediate. 2. Formation of regioisomers. 3. Side reactions of ethyl 2-chloroacetoacetate. | 1. Increase the reaction time or temperature moderately. Ensure the base is sufficiently strong to promote cyclization. 2. While generally selective, the use of substituted 2-aminopyridines could potentially lead to isomers. Characterize the major product thoroughly (NMR, MS). 3. Add the ethyl 2-chloroacetoacetate slowly to the reaction mixture to minimize self-condensation. |
| Incomplete Hydrolysis of the Ethyl Ester | 1. Insufficiently strong acid or base. 2. Short reaction time or low temperature. 3. Poor solubility of the ester. | 1. Use a stronger acid (e.g., 6M HCl) or base (e.g., 2M NaOH). 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting ester spot disappears. 3. Use a co-solvent (e.g., ethanol, methanol) to improve the solubility of the ester in the aqueous hydrolysis medium. |
| Low Yield of Carboxylic Acid/Presence of C3-Unsubstituted Imidazo[1,2-a]pyridine | 1. Decarboxylation of the final product. | 1. Avoid excessively high temperatures and prolonged heating during hydrolysis and work-up. Use the mildest conditions that afford complete hydrolysis. Monitor the reaction closely and work it up as soon as it is complete. |
| Difficulty in Purifying the Final Carboxylic Acid | 1. Co-precipitation of the product with unreacted ester or other impurities. | 1. After hydrolysis, perform a careful extraction. Acidify the aqueous layer to precipitate the carboxylic acid, then filter and wash thoroughly with cold water. If impurities persist, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or purification by column chromatography on silica gel may be necessary. |
Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate[1]
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To a solution of 2-aminopyridine (1.0 mmol) in DMF (2 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv.).
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Stir the mixture at 65°C for 2 hours.
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To the resulting mixture, add ethyl bromoacetate (1.2 equiv.) and NaHCO3 (1.5 equiv.).
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Stir the reaction mixture at 85°C for 1 hour.
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After completion of the reaction (monitored by TLC), pour the mixture into ice-water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (ethyl acetate/hexane, 1:6) to afford pure ethyl imidazo[1,2-a]pyridine-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
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Dissolve ethyl imidazo[1,2-a]pyridine-3-carboxylate (1.0 mmol) in a mixture of ethanol (5 mL) and 2M aqueous sodium hydroxide (5 mL).
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC until all the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether to remove any unreacted ester.
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Carefully acidify the aqueous layer to pH 3-4 with 2M hydrochloric acid at 0°C.
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Collect the resulting precipitate by filtration.
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Wash the solid with cold water and dry under vacuum to yield this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate [1]
| Entry | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | NaHCO3 | DMF | 1 | 85 | 83 |
| 2 | NaHCO3 | DMF | 1.5 | 75 | 81 |
| 3 | NaHCO3 | DMF | 1 | 95 | 79 |
| 4 | NaHCO3 | EtOH | 3 | reflux | 63 |
| 5 | NaHCO3 | Dioxane | 1.5 | 85 | 65 |
| 6 | Na2CO3 | DMF | 2 | 85 | 70 |
| 7 | Et3N | DMF | 5 | 85 | 46 |
Visualizations
Diagram 1: Synthetic Pathway to this compound
Caption: Two-step synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in synthesis.
Diagram 3: Potential Side Reactions
Caption: Common side reactions in the synthesis pathway.
References
Optimization of catalyst for "Imidazo[1,2-a]pyridine-3-carboxylic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the imidazo[1,2-a]pyridine core?
A1: The most prevalent and versatile method for synthesizing the imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2][3] This is a three-component reaction (3CR) that typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of an acid catalyst.[2][4]
Q2: How can the C-3 position of an existing imidazo[1,2-a]pyridine be functionalized to introduce a carboxylic acid group?
A2: A direct method for functionalizing the C-3 position is through a three-component, Petasis-like reaction. This involves reacting the imidazo[1,2-a]pyridine with glyoxylic acid and a boronic acid.[5][6] This catalyst-free method proceeds through a decarboxylation step to yield a C-3 functionalized product.[5]
Q3: What types of catalysts are effective for the Groebke-Blackburn-Bienaymé (GBB) reaction?
A3: A wide range of catalysts can be employed for the GBB reaction, including:
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Lewis Acids : Scandium triflate (Sc(OTf)₃) is one of the most commonly used and effective Lewis acid catalysts.[7] Other rare earth triflates such as Ytterbium (Yb(OTf)₃), Gadolinium (Gd(OTf)₃), and Indium (In(OTf)₃) are also effective.[1]
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Brønsted Acids : Protic acids like perchloric acid (HClO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA) are frequently used.[7]
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Other Catalysts : Systems such as copper(I) iodide (CuI) and iodine have also been reported to catalyze the synthesis of imidazo[1,2-a]pyridines through different pathways.[8] In some cases, catalyst-free conditions have been successfully employed.[5][9]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis is often employed to accelerate the GBB reaction and other related syntheses of imidazo[1,2-a]pyridines.[10][11] It can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields.[1][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient catalyst | Screen a panel of Lewis and Brønsted acid catalysts. Sc(OTf)₃ is a good starting point.[1][7] For specific substrates, other catalysts like Yb(OTf)₃ or Gd(OTf)₃ might be more effective.[1] Consider increasing catalyst loading, for example, from 5 mol% to 20 mol% for acids like TFA. |
| Sub-optimal reaction temperature | If the reaction is sluggish at room temperature, consider heating. Microwave irradiation at temperatures up to 150 °C has been shown to be effective.[1] | |
| Inappropriate solvent | The choice of solvent is critical. Protic solvents like methanol and ethanol are commonly used.[7] In some cases, aprotic solvents like dichloromethane or even solvent-free conditions may be optimal.[2] For reactions involving product precipitation, n-butanol (n-BuOH) can be a good choice.[3] | |
| Reactant quality | Ensure the purity of starting materials, especially the aldehyde and isocyanide, as impurities can inhibit the reaction. | |
| Formation of Multiple Side Products | Side reactions due to strong acid | If using a strong Brønsted acid leads to side products, consider switching to a milder Lewis acid like Sc(OTf)₃ or Yb(OTf)₃.[7] |
| Reaction temperature is too high | Lowering the reaction temperature may improve selectivity and reduce the formation of byproducts. | |
| Instability of intermediates | The imine intermediate formed from the aldehyde and 2-aminopyridine can be unstable. Ensure the isocyanide is added promptly after the formation of the imine. | |
| Difficult Product Purification | Catalyst residue | Some catalysts can be difficult to remove. Organocatalysts may offer an advantage due to easier removal from the final product.[7] |
| Similar polarity of product and byproducts | Optimize the reaction conditions to minimize byproduct formation. Utilize different chromatographic techniques (e.g., flash chromatography with varying solvent systems) or recrystallization.[13] For acidic products like the target molecule, pH adjustment during workup can facilitate extraction and purification. | |
| Reaction Fails to Go to Completion | Catalyst deactivation | Ensure the reaction is carried out under anhydrous conditions if using moisture-sensitive Lewis acids. |
| Reversibility of reaction steps | Increasing the concentration of reactants or removing a byproduct (e.g., water) can help drive the reaction to completion. |
Catalyst Performance in GBB Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sc(OTf)₃ | 5 | Methanol | 150 (MW) | Good to Excellent | [1] |
| Gd(OTf)₃ | 5 | Methanol | 150 (MW) | Good to Excellent | [1] |
| Yb(OTf)₃ | 5 | Ethanol | 60 | up to 87 | |
| TFA | 20 | Ethanol | 60 | up to 87 | |
| Ag(OTf) | 20 | Ethanol | 80 | - | [7] |
| AcOH | 30 equiv. | H₂O/DMSO | 25 | up to 94 | [14] |
| NH₄Cl | - | - | Room Temp | 82 | [12] |
| None | - | n-Butanol | Reflux | 42 | [3] |
Experimental Protocols
General Protocol for GBB Reaction using Gd(OTf)₃ under Microwave Heating
This protocol is adapted for the synthesis of imidazo[1,2-a]pyridines.[1]
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Preparation : In a microwave-safe vial, combine the 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), and the isocyanide (0.5 mmol).
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Catalyst and Solvent Addition : Add gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%) and methanol (1.5 mL).
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Reaction : Seal the vial and place it in a microwave reactor. Stir the reaction mixture (600 rpm) at 150 °C for 30-180 minutes.
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Workup and Purification : After cooling, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol for C-3 Functionalization using Glyoxylic Acid (Catalyst-Free)
This protocol describes the functionalization of a pre-synthesized imidazo[1,2-a]pyridine.[5]
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Reactant Mixture : In a suitable reaction vessel, combine the imidazo[1,2-a]pyridine (1.0 equiv), glyoxylic acid (1.2 equiv), and the desired boronic acid (1.5 equiv).
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Solvent and Conditions : Add a suitable solvent (e.g., a high-boiling point solvent). The reaction is typically carried out at an elevated temperature under basic conditions to facilitate the Petasis-like reaction and subsequent decarboxylation.
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Monitoring : Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Purification : Upon completion, the reaction mixture is worked up, and the final product is purified, typically by column chromatography.
Visual Guides
Caption: General workflow for the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Caption: Logical troubleshooting workflow for addressing low reaction yield.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. [PDF] Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Imidazo[1,2-a]pyridine-3-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-3-carboxylic acid and related derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the Imidazo[1,2-a]pyridine core?
A1: The Imidazo[1,2-a]pyridine scaffold is commonly synthesized through several key reactions:
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Condensation of 2-aminopyridine with α-haloketones: This is a traditional and widely used method.[1]
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Groebke–Blackburn–Bienaymé (GBB) reaction: A multi-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, which is efficient for generating diverse derivatives.[2][3]
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Reactions with other carbonyl compounds and alkenes/alkynes: Various methods exist that utilize different starting materials to construct the fused heterocyclic system.
Q2: My reaction to synthesize an Imidazo[1,2-a]pyridine derivative is giving a low yield. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Key areas to investigate include solvent choice, reaction temperature, and reagent purity.
Q3: I am observing significant side product formation in my reaction. What are the likely impurities?
A3: Side products in Imidazo[1,2-a]pyridine syntheses can arise from incomplete reaction or competing reaction pathways. For instance, in multi-component reactions, adducts of the initial reactants may be observed if the reaction does not go to completion.[4] Purification challenges can be addressed by techniques such as column chromatography or recrystallization.[3][5]
Q4: What is the role of the solvent in the synthesis of Imidazo[1,2-a]pyridines?
A4: The solvent can significantly impact the reaction yield and rate. Protic solvents of medium polarity, such as n-butanol, have been shown to facilitate product precipitation, which can drive the reaction to completion.[2] In some cases, solvent-free conditions at elevated temperatures have been reported to give excellent yields, surpassing those obtained in both polar and nonpolar solvents.[1]
Q5: Are there established protocols for the decarboxylation of this compound?
A5: Yes, decarboxylation of similar heterocyclic carboxylic acids can be achieved under specific conditions. For example, a three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can lead to a decarboxylated product at the C-3 position.[4] This reaction is often promoted by high temperatures.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Imidazo[1,2-a]pyridine Derivatives
A systematic approach to troubleshooting low yields is crucial. The following workflow can help identify and address the root cause:
References
- 1. scielo.br [scielo.br]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to achieving high yields in this versatile multicomponent reaction.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields or reaction failure.
Question: My GBB reaction is showing low to no conversion. What are the first things I should check?
Answer: When facing low conversion, a systematic review of your reaction parameters is crucial. Start with the most common culprits:
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Catalyst Activity: The choice and activity of the catalyst are paramount. While various catalytic systems are reported, scandium triflate (Sc(OTf)₃) is a prevalent and effective choice.[1] Ensure your catalyst is pure and anhydrous, as moisture can deactivate many Lewis acids. Consider testing different catalysts, as both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, TFA, AcOH) are known to promote the reaction.[2]
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Solvent Choice: The solvent plays a critical, noninnocent role.[3] Polar and protic solvents like methanol or ethanol are commonly used and can act as cocatalysts, accelerating key steps.[3] Reactions in nonpolar solvents like toluene or dichloromethane often fail without a catalyst.[3] If solubility is an issue, consider co-solvents like DMSO or DMF.[4]
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Imine Formation: The GBB reaction begins with the formation of an imine from the aldehyde and the amidine.[3] This step can be a major hurdle in aqueous media. The presence of water can inhibit imine formation. Using a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields by driving this equilibrium forward.[5]
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Reagent Purity and Reactivity: Verify the purity of your aldehyde, isocyanide, and amidine. Aldehydes with electron-poor characteristics tend to yield better results.[5] The reactivity of the aminoazole component can also significantly impact the final yield.[6]
Question: I am observing the formation of side products. How can I increase the selectivity for the desired GBB product?
Answer: Side product formation is a common issue, particularly the formation of Ugi adducts. This is more prevalent with certain substrates, such as aliphatic aldehydes.[2]
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Reaction Conditions: Mild reaction conditions can favor the GBB pathway. For DNA-encoded library (DEL) synthesis, using acetic acid (AcOH) as the catalyst under mild conditions (25 °C) has been shown to be effective and minimizes side reactions.[2][4]
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Solvent Effects: The use of nucleophilic solvents like methanol can sometimes lead to side products through addition to the Schiff base intermediate.[6] In such cases, switching to a less nucleophilic solvent like trifluoroethanol (TFE) might be beneficial.[6]
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Substrate Choice: The choice of aldehyde can influence the reaction pathway. For instance, cyclopentanecarbaldehyde and 3-methylbutanal have been observed to yield significant amounts of Ugi products alongside the GBB products.[4] If possible, screen alternative aldehydes.
Question: My reaction works on a small scale, but the yield drops upon scale-up. What should I consider for an industrial or multigram scale process?
Answer: Scaling up the GBB reaction requires re-optimization of conditions.
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Catalyst and Reagent Loading: For industrial applications, a one-pot, two-step process has been developed.[5] This may involve adjusting catalyst loading and the order of addition.
-
Dehydrating Agents: On a larger scale, the removal of water becomes even more critical. The use of dehydrating agents like trimethyl orthoformate is highly recommended to ensure high yields and purity.[5]
-
Purification Strategy: Standard chromatographic purification can be challenging on a large scale. An alternative is the formation of a sulfate salt of the product, which can facilitate efficient purification and avoid the use of halogenated solvents.[5]
-
Temperature Control: Ensure consistent temperature control throughout the reaction mixture, as localized heating or cooling can affect yields and selectivity.
Question: How do I choose the right catalyst for my specific substrates?
Answer: Catalyst selection is highly substrate-dependent.
-
Lewis vs. Brønsted Acids: Sc(OTf)₃ is a robust Lewis acid catalyst for a broad range of substrates.[1] However, for sensitive substrates, such as in DNA-encoded library synthesis, milder Brønsted acids like acetic acid are preferred to prevent degradation of the DNA tag.[2][4] Other effective Brønsted acids include p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA).[3]
-
Screening Catalysts: It is advisable to screen a panel of catalysts. Alternatives to the expensive Sc(OTf)₃, such as Gd(OTf)₃, have been shown to be efficient and more cost-effective.[2][6] For specific applications, catalysts like I₂, NH₄Cl, InCl₃, and BiCl₃ have also been tested.[4]
Caption: A logical workflow for troubleshooting low yields in the GBB reaction.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the GBB reaction?
A1: The reaction proceeds through three key steps:
-
Imine Formation: The aldehyde and the cyclic amidine condense to form an imine intermediate.
-
Nitrilium Intermediate Formation: The isocyanide attacks the imine to form a nitrilium intermediate.
-
Cyclization and Aromatization: An intramolecular cyclization occurs, followed by tautomerism or an aromatization step to yield the final fused imidazo[1,2-a]heterocycle.[3]
Caption: The key steps and intermediates in the GBB reaction mechanism.
Q2: Are there any "green" or more sustainable methods for performing the GBB reaction?
A2: Yes, research has focused on developing more sustainable protocols. Using ethanol as a green solvent is a common strategy.[2] Catalyst-free conditions have been explored, for example, by using hexafluoroisopropanol (HFIP) as a solvent, which can promote the reaction without an additional catalyst. Additionally, developing reusable catalysts, such as certain ionic liquids, contributes to a greener process.
Q3: Can this reaction be used for creating compound libraries for drug discovery?
A3: Absolutely. The GBB reaction is a powerful tool in medicinal chemistry for rapidly generating diverse molecular structures.[3] It is particularly valuable for synthesizing compound libraries for high-throughput screening.[3] Its application has been successfully extended to DNA-encoded library (DEL) technology, which allows for the creation and screening of massive libraries (10⁶–10¹² compounds) to accelerate drug discovery.[4]
Q4: What are the typical limitations of the GBB reaction's substrate scope?
A4: While the substrate scope is broad, there are limitations.
-
Aldehydes: Aliphatic aldehydes can sometimes lead to lower yields or competing Ugi reactions.[2]
-
Amidines: The reactivity of the amidine (aminoazine) component is crucial; less reactive heterocycles can result in poor yields.[3][6] For example, attempts to use 2-amino-5-nitrothiazole or 2-aminoisoxazole have resulted in low yields.[6]
-
Isocyanides: Most isocyanides are well-tolerated, including aromatic, aliphatic, and sterically hindered variants.[2][4] However, highly basic isocyanides can potentially interfere with acid catalysis.
Data Presentation
Table 1: Effect of Catalyst on GBB Reaction Yield
| Catalyst (mol%) | Solvent | Conditions | Conversion/Yield | Reference |
| p-Toluenesulfonic Acid (10%) | Methanol | 6 h, rt | 94% Conversion | [3] |
| Acetic Acid (10%) | Methanol | 18 h, rt | 76% Conversion | [3] |
| Sc(OTf)₃ (10%) | Acetonitrile | 20 °C | Up to 99% Yield | [1] |
| Trifluoroacetic Acid (20%) | Ethanol | 60 °C, 2 h | 78% Yield | [2] |
| Yb(OTf)₃ (5%) | Ethanol | 60 °C, 2 h | High Yield | [2] |
| Gd(OTf)₃ (5%) | Methanol | 150 °C, MW, 0.5 h | Good to Excellent | [2][6] |
| Acetic Acid (30 equiv) | H₂O/DMSO | 25 °C, 24 h (DEL) | High Conversion | [2][4] |
Table 2: Influence of Solvent on GBB Reaction Yield
| Solvent | Catalyst | Time (h) | Conversion (%) | Reference |
| Toluene | None | 6 | 0 | [3] |
| Dichloromethane | None | 6 | 0 | [3] |
| Methanol | None | 18 | 67 | [3] |
| Dichloromethane | p-TsOH | - | 15 | [3] |
| H₂O/DMSO | AcOH | 24 | >90 | [4] |
Experimental Protocols
Protocol 1: General GBB Procedure with p-Toluenesulfonic Acid (p-TsOH)
-
Objective: To synthesize an imidazo[1,2-a]pyridine derivative using a standard Brønsted acid catalyst.
-
Methodology:
-
To a solution of the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in methanol (5 mL), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.[3]
-
Protocol 2: Optimized GBB Procedure for DNA-Encoded Library (DEL) Synthesis
-
Objective: To perform the GBB reaction on a DNA-conjugated substrate under mild, aqueous conditions.
-
Methodology:
-
The reaction is performed in a co-solvent system of H₂O and DMSO.[4]
-
To the DNA-conjugated aminopyridine starting material (1 equiv, e.g., 1 mM in H₂O), add the aldehyde (500 equiv, e.g., 2 M in DMSO) and the isocyanide (500 equiv, e.g., 2 M in DMSO).[4]
-
Add acetic acid (30 equiv, e.g., 200 mM in H₂O) as the catalyst.[4]
-
Incubate the reaction mixture at 25 °C for 24 hours.[4]
-
The final concentration of the starting material is typically around 0.54 mM.[4]
-
Conversion is determined by LC-MS analysis. No purification is performed at this stage; the product is typically used directly in subsequent library synthesis steps like enzymatic ligation.[4]
-
Protocol 3: Industrial Scale-Up GBB Procedure
-
Objective: To develop a scalable process for multigram synthesis of 3-aminoimidazo[1,2-a]pyrazines.
-
Methodology:
-
This protocol utilizes a one-pot, two-step process.[5]
-
Step 1 (Imine Formation): Charge a reactor with the aminopyrazine, aldehyde, a Lewis acid catalyst (e.g., BF₃·MeCN), and a dehydrating agent (e.g., trimethyl orthoformate).[5]
-
Stir the mixture under controlled temperature until imine formation is complete, as monitored by a suitable analytical method (e.g., FTIR).[5]
-
Step 2 (Cyclization): Add the isocyanide to the reaction mixture.
-
Continue the reaction until completion. The process has been shown to achieve yields up to 85% on a multigram scale.[5]
-
Purification: For purification, avoid halogenated solvents. The product can be precipitated as a sulfate salt for efficient isolation and high purity.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting the purification of polar "Imidazo[1,2-a]pyridine" compounds
Welcome to the technical support center for the purification of polar Imidazo[1,2-a]pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My polar imidazo[1,2-a]pyridine compound is not moving from the origin (baseline) on a standard silica gel column. What should I do?
A1: This is a common issue when a compound is highly polar and adsorbs too strongly to the acidic silica gel stationary phase. Imidazo[1,2-a]pyridines are basic and can interact strongly with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Your current mobile phase is likely not polar enough. You can increase its polarity by gradually adding a more polar solvent like methanol to your dichloromethane (DCM) or ethyl acetate (EtOAc) system. Start with a small percentage (e.g., 1-5% methanol in DCM) and increase as needed.[1]
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Use Additives to the Mobile Phase: To mitigate the strong interaction between your basic compound and the acidic silica, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.[2] This will compete with your compound for the active sites on the silica gel.
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Consider an Alternative Stationary Phase: If the above steps are not effective, consider switching to a different stationary phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds.[2]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective. Here, the stationary phase is non-polar (like C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1][3][4][5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds.[7][8][9][10][11] It uses a polar stationary phase (like silica, diol, or amino-bonded phases) with a mobile phase of high organic content (typically acetonitrile) and a small amount of aqueous solvent.[7][10][12]
-
Q2: I am observing significant peak tailing during the column chromatography of my imidazo[1,2-a]pyridine derivative. What is causing this and how can I fix it?
A2: Peak tailing for basic compounds like imidazo[1,2-a]pyridines on silica gel is often due to strong, non-uniform interactions with acidic silanol groups on the stationary phase.
Solutions:
-
Mobile Phase pH Adjustment: For reverse-phase chromatography, controlling the pH of the mobile phase is critical. For basic compounds, using a low pH (e.g., 2.5-4) will protonate the analyte and minimize unwanted interactions with residual silanol groups.[2]
-
Use of Mobile Phase Additives: As mentioned in Q1, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase in normal-phase chromatography can mask the active silanol sites and significantly improve peak shape.[2]
-
Employ a Highly Deactivated Column: In reverse-phase HPLC, use a column with advanced end-capping to minimize the number of accessible silanol groups.[2]
-
Consider HILIC: The retention mechanism in HILIC can sometimes lead to better peak shapes for polar basic compounds compared to traditional normal-phase chromatography.[2]
Q3: My imidazo[1,2-a]pyridine compound appears to be degrading on the silica gel column. How can I purify it without decomposition?
A3: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.
Preventative Measures:
-
Deactivate the Silica Gel: Before running your column, you can neutralize the acidic sites on the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[2]
-
Use an Alternative, Less Acidic Stationary Phase:
-
Minimize Contact Time: Run the column slightly faster to reduce the time your compound is in contact with the stationary phase. However, be mindful that this can sometimes compromise separation efficiency.[13]
-
Perform a Stability Test: You can check if your compound is stable on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates degradation.[14]
Q4: My polar compound has poor solubility in the ideal, less polar eluent for chromatography, causing it to precipitate at the top of the column. How should I load my sample?
A4: This is a common challenge when the solvent needed to dissolve the sample is much more polar than the mobile phase used for elution.
Sample Loading Techniques:
-
Minimal Strong Solvent: Dissolve your sample in the absolute minimum amount of a strong, polar solvent (e.g., methanol or DCM). Carefully load this concentrated solution onto the top of the column.[13] The small volume will be diluted quickly by the mobile phase, minimizing band broadening.
-
Dry Loading: This is often the best method for samples with poor solubility in the eluent.[1][13]
-
Dissolve your compound in a suitable solvent.
-
Add a small amount of silica gel (or the stationary phase you are using) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column.
-
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for purifying polar imidazo[1,2-a]pyridine compounds.
Data Tables for Purification Method Selection
Table 1: Normal-Phase Chromatography Solvent Systems for Polar Compounds
| Solvent System (v/v) | Polarity | Typical Application | Notes |
| 100% Hexane to 100% Ethyl Acetate | Low to Medium | For less polar compounds or initial screening. | A standard gradient for many compound classes. |
| Dichloromethane (DCM) / Methanol (MeOH) (99:1 to 90:10) | Medium to High | Good for many polar, nitrogen-containing heterocycles. | Methanol significantly increases polarity.[1] |
| Chloroform / Methanol (98:2 to 95:5) | Medium to High | Alternative to DCM/MeOH, can offer different selectivity. | Ensure use of stabilized chloroform. |
| DCM / MeOH / NH4OH (e.g., 90:10:0.5) | High (Basic) | For very polar basic compounds that tail or stick to silica. | The ammonia helps to elute the compound.[14] |
| Ethyl Acetate / Methanol (95:5 to 80:20) | High | A less toxic alternative to chlorinated solvents. | Can be effective for moderately polar compounds. |
Table 2: Reverse-Phase and HILIC Chromatography Mobile Phases
| Chromatography Mode | Stationary Phase | Aqueous Phase (A) | Organic Phase (B) | Typical Gradient |
| Reverse-Phase | C18, C8 | Water + 0.1% Formic Acid or Acetic Acid | Acetonitrile or Methanol + 0.1% Formic Acid | Start with high aqueous (e.g., 95% A), decrease to low aqueous (e.g., 5% A).[3][4] |
| Reverse-Phase | C18, C8 | Water + 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile or Methanol + 0.1% TFA | TFA is a strong ion-pairing agent, good for peak shape but can be difficult to remove. |
| Reverse-Phase | C18, C8 | 10 mM Ammonium Acetate or Formate Buffer | Acetonitrile or Methanol | Useful for pH control and MS compatibility. |
| HILIC | Bare Silica, Amino, Diol | Water or Aqueous Buffer (e.g., 10 mM Ammonium Acetate) | Acetonitrile | Start with high organic (e.g., 95% B), decrease to lower organic (e.g., 60% B).[7][9][11][12] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Additive
This protocol is suitable for a moderately polar, basic imidazo[1,2-a]pyridine that shows tailing on standard silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point is a gradient of methanol in dichloromethane. To improve the spot shape, add 1% triethylamine (TEA) to the TLC mobile phase.
-
Column Packing: Dry pack or slurry pack a flash column with silica gel in your initial, least polar mobile phase (e.g., 100% DCM + 1% TEA).
-
Sample Loading: Dissolve your crude compound in a minimum amount of DCM. If insoluble, use the dry loading method described in Q4.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, always containing 1% TEA). Collect fractions and monitor by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Purification using HILIC
This protocol is designed for highly polar imidazo[1,2-a]pyridines that are poorly retained in reverse-phase or immobile in normal-phase chromatography.
-
Column and Mobile Phase Selection:
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for 10 minutes to ensure the column is fully equilibrated before injection.[15]
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% acetonitrile with 5% aqueous buffer) to ensure good peak shape.[15]
-
Elution Gradient:
-
Start with 100% Mobile Phase A.
-
Run a linear gradient to 100% Mobile Phase B over 15-20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 100% A and re-equilibrate.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[7]
Purification Strategy Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zodiaclifesciences.com [zodiaclifesciences.com]
- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Purification [chem.rochester.edu]
- 15. waters.com [waters.com]
Impact of electron-withdrawing groups on "Imidazo[1,2-a]pyridine" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges during the synthesis of imidazo[1,2-a]pyridines, with a particular focus on the impact of electron-withdrawing groups (EWGs) on the starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of electron-withdrawing groups (EWGs) on the synthesis of imidazo[1,2-a]pyridines?
A1: Electron-withdrawing groups can significantly impact the synthesis of imidazo[1,2-a]pyridines by reducing the nucleophilicity of the starting materials. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, EWGs on the 2-aminopyridine ring can hinder the reaction.[1] Conversely, in other methods like the Ortoleva-King reaction, the synthesis is often compatible with a range of functional groups, including EWGs.[2][3][4]
Q2: I am using a 2-aminopyridine with a strong electron-withdrawing group (e.g., nitro, cyano) in a Groebke-Blackburn-Bienaymé (GBB) reaction and observing no product formation. Why is this happening and what can I do?
A2: The GBB reaction is often unsuccessful with 2-aminopyridines bearing strong electron-withdrawing groups. This is attributed to the reduced nucleophilicity of the pyridine nitrogen, which is crucial for the initial condensation step with the aldehyde.[1] To address this, you could consider alternative synthetic routes that are more tolerant of electron-deficient pyridines, such as specific variations of the Ortoleva-King reaction or other named reactions for imidazo[1,2-a]pyridine synthesis.[5][6]
Q3: How do electron-withdrawing groups on the aldehyde or ketone component affect the synthesis?
A3: In the GBB reaction, benzaldehydes with various substituents, including both electron-donating and electron-withdrawing groups, generally give excellent conversion yields.[7] However, some very electron-poor aromatic aldehydes may not be suitable for this reaction.[8] In acetophenone-based syntheses, electron-donating groups on the acetophenone tend to result in better yields compared to electron-withdrawing groups.[9]
Q4: Are there specific catalysts that are more effective when dealing with electron-withdrawing groups?
A4: For the GBB reaction, Sc(OTf)₃ has been shown to be an effective catalyst across a broad range of substrates.[8] For syntheses involving electron-poor 2-aminopyridines, a new annulation method using catalytic Sc(OTf)₃ with a dimethylketal tosylate has been developed.[5][6] Copper-based catalysts are also widely used and have shown compatibility with a broad range of functional groups.[2]
Troubleshooting Guides
Problem: Low to no yield in Groebke-Blackburn-Bienaymé (GBB) reaction with an electron-deficient 2-aminopyridine.
| Possible Cause | Suggested Solution |
| Reduced nucleophilicity of the 2-aminopyridine due to the electron-withdrawing group.[1] | 1. Increase the reaction temperature or prolong the reaction time. 2. Use a more activating catalyst, such as Sc(OTf)₃.[8] 3. Consider an alternative synthetic strategy, such as a modified Ortoleva-King reaction.[5][6] |
| Catalyst incompatibility. | While Sc(OTf)₃ is generally robust, you could screen other Lewis or Brønsted acids.[10] |
| Solvent effects. | Most GBB reactions are performed in alcohols like methanol or ethanol. Ensure your solvent is anhydrous if required by the specific protocol. |
Problem: Incomplete reaction or side product formation in Ortoleva-King type reactions.
| Possible Cause | Suggested Solution |
| Suboptimal reaction conditions. | The Ortoleva-King reaction can be sensitive to reagent ratios and temperature. Optimization of these parameters may be necessary. For a one-pot process, optimal conditions were found to be neat, with 2.3 equivalents of 2-aminopyridine and 1.2 equivalents of I₂, followed by treatment with aqueous NaOH.[3][4] |
| Instability of intermediates. | The reaction proceeds through the formation of a pyridinium salt intermediate. Ensure the reaction environment is suitable for its formation and subsequent cyclization. |
| Concurrent reaction pathways. | It has been noted that ketimine and Ortoleva-King type reaction intermediates can form concurrently. The reaction output can be dependent on the catalyst and substituents.[11] |
Quantitative Data
Table 1: Comparison of Yields in Imidazo[1,2-a]pyridine Synthesis with Varying Electronic Effects
| Reaction Type | Substrate 1 (Pyridine Derivative) | Substrate 2 (Carbonyl Derivative) | Catalyst | Yield (%) |
| GBB Reaction | 2-aminopyridine | Benzaldehyde (p-methoxy) | Sc(OTf)₃ | Good |
| GBB Reaction | 2-aminopyridine | Benzaldehyde (p-trifluoromethyl) | Sc(OTf)₃ | Good (62-86%)[12] |
| GBB Reaction | 2-aminopyridine with EWG | Various aldehydes | - | Reaction did not work[1] |
| Iodine-catalyzed | 2-aminopyridine | Acetophenone (p-methoxy) | I₂ | Better yields[9] |
| Iodine-catalyzed | 2-aminopyridine | Acetophenone (p-nitro) | I₂ | Lower yields[9] |
| Copper-catalyzed | 2-aminopyridine (electron-rich) | Nitroolefin | CuBr | Better results[13] |
| Copper-catalyzed | 2-aminopyridine (electron-deficient) | Nitroolefin | CuBr | Lower yields[13] |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) is added the 2-aminopyridine (1.0 mmol) and the isocyanide (1.0 mmol).
-
The catalyst, for example, Sc(OTf)₃ (10-20 mol%), is then added to the mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine product.
Protocol 2: One-Pot Synthesis via an Ortoleva-King Reaction
This protocol is adapted from a procedure for the synthesis of a broad range of imidazo[1,2-a]pyridines.[3][4]
-
A mixture of the acetophenone (1.0 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol) is heated at 110 °C for 4 hours in a sealed tube.
-
The reaction mixture is cooled to room temperature.
-
A solution of aqueous NaOH is added, and the mixture is heated at 100 °C for 1 hour.
-
After cooling, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure imidazo[1,2-a]pyridine.
Visualizations
Caption: Troubleshooting workflow for GBB reactions with electron-deficient 2-aminopyridines.
Caption: Simplified mechanism of the Ortoleva-King reaction for imidazo[1,2-a]pyridine synthesis.
References
- 1. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - General Method for the Preparation of Electron-Deficient Imidazo[1,2âa]pyridines and Related Heterocycles - Organic Letters - Figshare [acs.figshare.com]
- 6. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Validation & Comparative
Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on the structure-activity relationship (SAR) of analogs derived from "Imidazo[1,2-a]pyridine-3-carboxylic acid," particularly its carboxamide derivatives, which have shown significant promise as both antitubercular and anticancer agents. We present a comparative analysis of their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The primary mechanism of action for many of these analogs is the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase, a crucial component of the electron transport chain in Mtb.[3][4]
Quantitative Data: Antitubercular Activity
The following table summarizes the in vitro antitubercular activity (Minimum Inhibitory Concentration, MIC) of selected imidazo[1,2-a]pyridine-3-carboxamide analogs against the Mtb H37Rv strain.
| Compound ID | R1 | R2 | Amide Moiety | MIC (µM) against Mtb H37Rv | Reference |
| IPA-6 | H | H | 4-bromobenzyl | 0.05 µg/mL | [5] |
| Compound 15 | 2,7-dimethyl | - | Varies | 0.10 | [2] |
| Compound 16 | 2,7-dimethyl | - | Varies | 0.19 | [2] |
| Compound 26g | 2,6-dimethyl | - | N-[2-(phenylamino)ethyl] with electron-donating group | 0.041 | [6] |
| Compound 26h | 2,6-dimethyl | - | N-[2-(phenylamino)ethyl] with electron-donating group | 2.64 | [6] |
| Telacebec (Q203) | - | - | - | - | [1] |
Note: The clinical candidate Telacebec (Q203) belongs to this class of compounds, highlighting their therapeutic potential.[1]
Key SAR Insights for Antitubercular Activity:
-
Amide Substituent: The nature of the substituent on the carboxamide at the C3 position is a critical determinant of activity. Bulky and lipophilic groups, particularly those containing biaryl ethers, have been associated with nanomolar potency.
-
Imidazopyridine Core Substitution: Methyl substitutions at the C2 and C7 positions of the imidazo[1,2-a]pyridine core are often found in potent analogs.[1]
-
Linker Moiety: For compounds with more complex amide substituents, the linker between the carboxamide and the terminal group influences activity. For instance, an N-[2-(piperazin-1-yl)ethyl] moiety has been identified as a promising alternative linker.[6]
Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
Derivatives of the imidazo[1,2-a]pyridine scaffold have also been extensively investigated for their anticancer properties. A significant number of these compounds exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[7][8]
Quantitative Data: Anticancer Activity
The table below presents the half-maximal inhibitory concentration (IC50) values of representative imidazo[1,2-a]pyridine analogs against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [7][9] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [7][9] |
| Compound 6 | A375 (Melanoma) | 10 | [8] |
| Compound 6 | HeLa (Cervical Cancer) | 35 | [8] |
| Compound 13k | HCC827 (Lung Cancer) | 0.09 | [10] |
| Compound 13k | A549 (Lung Cancer) | 0.23 | [10] |
| Compound 13k | MCF-7 (Breast Cancer) | 0.43 | [10] |
| Compound 18 | HT-29 (Colon Cancer) | 10.11 | [11] |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 | [11] |
Key SAR Insights for Anticancer Activity:
-
Substitution at C2 and C3: Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring significantly impact anticancer potency. Aromatic or heteroaromatic substituents at C2 and various amide or other functional groups at C3 have been explored.
-
Targeting PI3K/Akt Pathway: Many potent anticancer imidazo[1,2-a]pyridine derivatives are designed as inhibitors of the PI3K/Akt signaling pathway. The specific substitutions influence the binding affinity to the kinase domain of PI3K.[7][8]
-
Induction of Apoptosis: Active compounds often induce apoptosis in cancer cells, as evidenced by the activation of caspases and cleavage of PARP.[7][12] They can also cause cell cycle arrest at different phases.[7][12]
Experimental Protocols
Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity of the compounds is commonly determined using the Microplate Alamar Blue Assay (MABA).
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microplates.
-
Inoculation: A standardized inoculum of Mtb is added to each well containing the diluted compounds.
-
Incubation: The microplates are incubated at 37°C for a specified period.
-
Alamar Blue Addition: Alamar Blue reagent is added to each well.
-
Result Interpretation: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Anticancer Activity Screening: MTT Assay
The cytotoxic effects of the compounds on cancer cell lines are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]
Western Blot Analysis
This technique is used to detect specific proteins and investigate the effect of compounds on signaling pathways.
-
Cell Lysis: Treated and untreated cancer cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p53, p21, caspases) followed by incubation with secondary antibodies conjugated to an enzyme.[7][8]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing Mechanisms and Workflows
Antitubercular Mechanism of Action
Caption: Inhibition of Mtb QcrB by Imidazo[1,2-a]pyridine-3-carboxamides.
Anticancer Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine analogs.
General Experimental Workflow
Caption: A typical workflow for the evaluation of novel bioactive compounds.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
A Comparative Guide to Imidazo[1,2-a]pyridine-based Kinase Inhibitors and Other Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinase inhibitors based on the Imidazo[1,2-a]pyridine scaffold against established and widely used kinase inhibitors: Imatinib, Gefitinib, and Dasatinib. Due to the limited publicly available data on the specific parent compound, "Imidazo[1,2-a]pyridine-3-carboxylic acid," this guide will focus on its more extensively studied and potent derivatives, which have shown significant activity against various kinases. The comparison is supported by experimental data from peer-reviewed literature, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Introduction to Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a frequent driver of cancer and other diseases, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting the ATP-binding site of specific kinases, thereby blocking their function.
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of kinase inhibitors, with numerous studies demonstrating their potent activity against various kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[1][2]
Imatinib was a landmark in targeted therapy, being one of the first highly successful kinase inhibitors, primarily targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[3][4]
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5]
Dasatinib is a second-generation tyrosine kinase inhibitor with a broader spectrum of activity than imatinib, inhibiting both BCR-ABL and Src family kinases.[6][7]
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of various Imidazo[1,2-a]pyridine derivatives and the selected comparator kinase inhibitors against their respective targets.
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference(s) |
| Thiazole Derivative of Imidazo[1,2-a]pyridine | PI3Kα | 2.8 | [8][9] |
| Oxadiazole Derivative of Imidazo[1,2-a]pyridine | PI3Kα | 2.0 | [9] |
| Imidazo[1,2-b]pyridazine Derivative | PI3Kα | 0.06 | [10] |
| Imidazo[1,2-b]pyridazine Derivative | mTOR | 3.12 | [10] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives | c-KIT (V654A) | Nanomolar range | [11] |
| Imidazo-[1,2-a]-pyrazine Derivative | Aurora A/B | 250 | [12] |
| N-methylpiperazine substituted Imidazo[1,2-a]pyridine | PI3Kα | 0.20 | [13] |
| N-methylpiperazine substituted Imidazo[1,2-a]pyridine | mTOR | 21 | [13] |
Table 2: Inhibitory Activity of Comparator Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference(s) |
| Imatinib | v-Abl | 600 | [3][4] |
| c-Kit | 100 | [3][4] | |
| PDGFR | 100 | [3][4] | |
| Gefitinib | EGFR (Tyr1173) | 26 | [5] |
| EGFR (Tyr992) | 57 | [5] | |
| EGFR (L858R/T790M mutant) | >4000 | [14] | |
| Dasatinib | BCR-ABL | 0.75 - 1.0 | [6] |
| c-ABL | 8 | [7] | |
| Src | <1 | [15] |
Cellular Activity
The efficacy of a kinase inhibitor is also assessed by its ability to inhibit the proliferation of cancer cell lines that are dependent on the targeted kinase.
Table 3: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives and Comparator Inhibitors
| Inhibitor/Derivative | Cell Line | IC50 (µM) | Reference(s) |
| Thiazole Derivative of Imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [8][9] |
| HeLa (Cervical Cancer) | 0.21 | [8][9] | |
| Imidazo[1,2-a]pyridine Compound 6 | A375 (Melanoma) | 9.7 | [9][16] |
| WM115 (Melanoma) | 12.3 | [9][16] | |
| HeLa (Cervical Cancer) | 33.1 | [9][16] | |
| Imidazo[1,2-a]pyridine Compound 35 | T47D (Breast Cancer) | 7.9 | [17] |
| MCF-7 (Breast Cancer) | 9.4 | [17] | |
| Imidazo[1,2-a]pyridine Compound IP-5 | HCC1937 (Breast Cancer) | 45 | [2] |
| Imatinib | K562 (CML) | 0.75 | [6] |
| Gefitinib | HCC827 (NSCLC, EGFR mutant) | 0.013 | [14] |
| PC9 (NSCLC, EGFR mutant) | 0.077 | [14] | |
| Dasatinib | K562 (CML) | 0.001 | [6] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.
Caption: The EGFR signaling pathway and the mechanism of action of Gefitinib.
Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib and Dasatinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays commonly used to evaluate kinase inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate.
Caption: Workflow for a radiometric in vitro kinase assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the kinase inhibitor in DMSO.
-
In a 96-well plate, combine the kinase, substrate, and diluted inhibitor in the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Kinase inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the kinase inhibitor in culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Western Blot for Target Inhibition
Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates, providing a direct measure of target engagement and inhibition within the cell.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cultured cells with the kinase inhibitor at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein and/or a housekeeping protein like β-actin.
Conclusion
Derivatives of the Imidazo[1,2-a]pyridine scaffold have demonstrated potent and selective inhibitory activity against key oncogenic kinases, particularly PI3K and mTOR. Their efficacy in inhibiting cancer cell proliferation, in some cases with nanomolar IC50 values, positions them as a promising class of compounds for further drug development.
When compared to established kinase inhibitors such as Imatinib, Gefitinib, and Dasatinib, the Imidazo[1,2-a]pyridine derivatives show a distinct target profile, primarily focused on the PI3K/Akt/mTOR pathway. This contrasts with the primary targets of the comparators (BCR-ABL and EGFR). This difference in target specificity is a critical consideration in the context of personalized medicine, where the genetic makeup of a tumor dictates the most effective therapeutic strategy.
The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel kinase inhibitors. A thorough understanding of a compound's biochemical potency, cellular activity, and mechanism of action is paramount for its successful translation into a clinically effective therapeutic agent.
References
- 1. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. researchhub.com [researchhub.com]
- 19. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis: Imidazo[1,2-a]pyridine Derivatives versus Imatinib in Targeting c-KIT Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel class of Imidazo[1,2-a]pyridine-based kinase inhibitors against the established therapeutic agent, Imatinib. The focus of this analysis is the inhibition of the c-KIT receptor tyrosine kinase, a key driver in various cancers, most notably Gastrointestinal Stromal Tumors (GIST). We will specifically examine derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine, which have shown significant promise in overcoming common mechanisms of Imatinib resistance.
Introduction and Mechanism of Action
Imatinib is a cornerstone in targeted cancer therapy, functioning as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, including BCR-ABL and c-KIT.[1] In GIST, gain-of-function mutations in the c-KIT gene lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled cell proliferation and survival.[2][3] Imatinib effectively inhibits this activity in tumors with primary activating mutations (e.g., in exon 11).
However, a significant clinical challenge is the development of acquired resistance, frequently through secondary mutations in the c-KIT kinase domain.[4] A common resistance mutation is the V654A substitution in exon 13, which directly affects the drug-binding site and significantly reduces the efficacy of Imatinib.[4][5]
The 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine scaffold represents a novel chemical class designed to inhibit c-KIT kinase, with potent activity against both wild-type and, crucially, imatinib-resistant mutants like V654A.[6][7][8] These compounds offer a new therapeutic strategy to address the unmet need in patients with Imatinib-resistant GIST.[7][8]
Signaling Pathway Inhibition
Upon activation by its ligand, Stem Cell Factor (SCF), or through activating mutations, the c-KIT receptor dimerizes and undergoes autophosphorylation. This creates docking sites for downstream signaling molecules, activating critical pro-survival and proliferative pathways, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways. Both Imatinib and the novel Imidazo[1,2-a]pyridine derivatives act by blocking the initial autophosphorylation step, thereby preventing the activation of these downstream cascades.
Quantitative Efficacy Data
The following tables summarize the comparative inhibitory activities of a representative 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivative (referred to as "IMP Derivative") and Imatinib. Data is compiled from published studies and patent literature.[5][7][9]
Table 1: Biochemical Kinase Inhibition
| Kinase Target | IMP Derivative IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Fold Difference (Imatinib/IMP) |
| c-KIT (Wild-Type) | ~10 - 50 | ~100 | ~2-10x more sensitive to IMP |
| c-KIT (V654A Mutant) | ~20 - 100 | >5000 | >50x more sensitive to IMP |
IC₅₀ values are approximate and collated from multiple sources for comparison. Actual values may vary based on specific assay conditions.
Table 2: Cellular Proliferation Inhibition
| Cell Line | Primary c-KIT Mutation | Secondary Mutation | IMP Derivative GI₅₀ (nM) | Imatinib GI₅₀ (nM) |
| GIST-T1 | Exon 11 Deletion | None | ~30 - 150 | ~30 - 100 |
| GIST430/654 | Exon 11 Deletion | V654A | ~50 - 200 | >1000 |
GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols & Workflows
Reproducibility is paramount in drug efficacy studies. The following are detailed protocols for the key assays used to generate the data presented above.
Experimental Workflow Diagram
Biochemical c-KIT Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[10]
-
Compound Preparation : Prepare 5-point, 3-fold serial dilutions of test compounds (e.g., IMP Derivative, Imatinib) in a suitable buffer containing DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup : In a 384-well plate, add 1 µL of the compound dilution, followed by 2 µL of recombinant c-KIT enzyme (either wild-type or V654A mutant) in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiation : Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., Poly(Glu, Tyr) 4:1 substrate and ATP at a concentration near the Kₘ).
-
Incubation : Incubate the plate at room temperature for 60-120 minutes.
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Convert luminescence signals to percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability / Proliferation Assay (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12]
-
Cell Seeding : Seed GIST cells (e.g., GIST-T1, GIST430/654) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours.[13][14]
-
Compound Treatment : Remove the culture medium and replace it with fresh medium containing 10-point, 3-fold serial dilutions of the test compounds. Include a vehicle control (DMSO) group.
-
Incubation : Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition : Add 20 µL of MTS reagent (or MTT reagent) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the MTS/MTT tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT) : If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the wells at a wavelength of ~490 nm for MTS or ~570 nm for MTT using a microplate reader.
-
Analysis : Calculate the percentage of growth inhibition relative to the DMSO-treated control cells and determine the GI₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
Summary and Conclusion
The experimental data clearly demonstrates the potential of the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine class of inhibitors as a promising therapeutic strategy for GIST. While Imatinib is effective against primary c-KIT mutations, its efficacy is severely compromised by the emergence of resistance mutations such as V654A.[5][9]
In contrast, the novel Imidazo[1,2-a]pyridine derivatives not only show potent inhibition of wild-type c-KIT but, more importantly, retain strong, nanomolar-range activity against the imatinib-resistant V654A mutant in both biochemical and cellular assays.[7][8] This suggests that this chemical scaffold can effectively overcome a key clinical mechanism of Imatinib resistance. These findings strongly support the continued development of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as a next-generation therapy for GIST patients who have relapsed on Imatinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to c-KIT kinase inhibitors conferred by V654A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. GIST-T1 In Vitro MTS Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 13. 2.4. Cell Viability Assay [bio-protocol.org]
- 14. e-century.us [e-century.us]
In Vivo Validation of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives as Potent Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer activity of Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives against alternative therapeutic agents. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed protocols for key experiments, and visualizations of the associated signaling pathways and experimental workflows.
Comparative Analysis of In Vivo Anticancer Efficacy
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer compounds, with several derivatives demonstrating significant tumor growth inhibition in preclinical xenograft models. This section compares the in vivo performance of two notable derivatives, W-1184 and 15a, which target the STAT3 and PI3K/mTOR signaling pathways, respectively. While direct in vivo comparisons with standard-of-care drugs are limited in the reviewed literature, in vitro studies have shown favorable activity of some derivatives against cisplatin and doxorubicin.
Quantitative Data Summary
The following tables summarize the key in vivo efficacy data for selected Imidazo[1,2-a]pyridine derivatives.
Table 1: In Vivo Efficacy of W-1184 in a Gastric Cancer Xenograft Model
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| W-1184 | MGC-803 (Gastric Cancer) | BALB/c nude mice | 5 mg/kg, intraperitoneal, daily for 21 days | 47.1% | [1] |
| W-1184 | MGC-803 (Gastric Cancer) | BALB/c nude mice | 15 mg/kg, intraperitoneal, daily for 21 days | 73.4% | [1] |
Table 2: In Vivo Efficacy of Compound 15a in Colorectal Cancer Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| 15a | HCT116 (Colorectal Cancer) | Nude mice | Not specified | Significant tumor growth inhibition | [2][3] |
| 15a | HT-29 (Colorectal Cancer) | Nude mice | Not specified | Significant tumor growth inhibition | [2][3] |
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
MGC-803 Gastric Cancer Xenograft Model (for W-1184)
This protocol is based on the study by Li, H. et al. (2022) as reported in the literature[1][4].
-
Cell Culture: Human gastric cancer MGC-803 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used for the study.
-
Tumor Cell Implantation: MGC-803 cells (typically 5 x 10^6 cells in 100 µL of PBS or a similar buffer) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
Treatment Group: W-1184 is administered intraperitoneally at doses of 5 mg/kg and 15 mg/kg daily for 21 days.
-
Control Group: The control group receives a vehicle solution following the same schedule.
-
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100.
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity.
Colorectal Cancer Xenograft Models (for Compound 15a)
The following is a general protocol for establishing HCT116 and HT-29 xenograft models, as specific details for the study on compound 15a were not fully available[2][3].
-
Cell Culture: Human colorectal carcinoma cell lines HCT116 and HT-29 are maintained in suitable culture media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of HCT116 or HT-29 cells (typically 2-5 x 10^6 cells per mouse) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Similar to the MGC-803 model, tumor growth is monitored, and treatment with compound 15a is initiated when tumors reach a specified volume.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Further analyses may include immunohistochemistry of tumor tissue to assess the on-target effects of the compound.
Signaling Pathways and Experimental Workflow
The anticancer activity of Imidazo[1,2-a]pyridine derivatives is often attributed to their inhibitory effects on key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling and is often constitutively activated in cancer, promoting tumor cell survival and proliferation. Imidazo[1,2-a]pyridine derivatives like W-1184 have been shown to inhibit this pathway.
Caption: STAT3 signaling pathway and its inhibition by Imidazo[1,2-a]pyridine derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives, such as compound 15a, have been identified as dual PI3K/mTOR inhibitors[2][3].
Caption: PI3K/Akt/mTOR signaling pathway and its dual inhibition by Imidazo[1,2-a]pyridine derivatives.
General Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of the anticancer activity of Imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for in vivo validation of anticancer agents.
References
- 1. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Study of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives. The information is supported by experimental data from recent studies, with a focus on anticancer, anti-inflammatory, and antimicrobial properties.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives with a carboxylic acid or its bioisosteres at the 3-position have demonstrated a wide range of pharmacological activities. This guide summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the signaling pathways they modulate.
Comparative Biological Activities
The biological efficacy of this compound derivatives is significantly influenced by the nature of the substituents on the heterocyclic core and the modifications of the carboxylic acid group (e.g., esters, amides).
Anticancer Activity
Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1][2]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for selected derivatives against different cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 (3-amino-2-(nitroaryl)imidazo[1,2-a]pyridine derivative) | HT-29 (Colon) | 4.15 ± 2.93 | [3] |
| MCF-7 (Breast) | 30.88 ± 14.44 | [3] | |
| B16F10 (Melanoma) | 64.81 ± 15.78 | [3] | |
| Compound 14 (3-amino-2-(tolyl)imidazo[1,2-a]pyridine derivative) | B16F10 (Melanoma) | 21.75 ± 0.81 | [3] |
| Compound 18 (3-amino-2-(difluorophenyl)imidazo[1,2-a]pyridine derivative) | B16F10 (Melanoma) | 14.39 ± 0.04 | [3] |
| MCF-7 (Breast) | 14.81 ± 0.20 | [3] | |
| HT-29 (Colon) | 10.11 ± 0.70 | [3] | |
| IP-5 | HCC1937 (Breast) | 45 | [4][5] |
| IP-6 | HCC1937 (Breast) | 47.7 | [4][5] |
| IP-7 | HCC1937 (Breast) | 79.6 | [4][5] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring plays a crucial role in determining the anticancer potency. Electron-withdrawing groups, such as a nitro group, have been shown to enhance activity against certain cell lines like HT-29.[3]
-
Substitution on the 3-amino group: The presence of a p-chlorophenyl group at the C-3 amino position has been found in several potent compounds.[3]
-
The specific substitution pattern on the phenyl ring at the 2-position can significantly influence selectivity and potency against different cancer cell lines.[3]
Antimicrobial Activity
Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a promising class of antimicrobial agents, with significant activity against Mycobacterium tuberculosis and other bacteria.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected imidazo[1,2-a]pyridine-3-carboxamide derivatives.
| Derivative | Microbial Strain | MIC (µM) | Reference |
| Compound 1 (2,7-dimethyl-N-benzyl-imidazo[1,2-a]pyridine-3-carboxamide) | M. tuberculosis H37Rv | ≤1 | [6] |
| Compound 6 (2,7-dimethyl-N-(4-chlorobenzyl)-imidazo[1,2-a]pyridine-3-carboxamide) | M. tuberculosis H37Rv | 0.5 | [6] |
| Compound 8 (2,7-dimethyl-N-(3-fluorobenzyl)-imidazo[1,2-a]pyridine-3-carboxamide) | M. tuberculosis H37Rv | ~0.3 | [6] |
| Compound 26g (2,6-dimethyl-N-[2-(phenylamino)ethyl] IPA derivative) | M. tuberculosis (drug-sensitive/resistant strains) | 0.041-2.64 | [7] |
| Compound 26h (2,6-dimethyl-N-[2-(phenylamino)ethyl] IPA derivative) | M. tuberculosis (drug-sensitive/resistant strains) | 0.041-2.64 | [7] |
| ND-10885 | M. avium 101 | 3.6 | [8] |
| M. avium 2151 | 1.6 | [8] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Amide functionality: The carboxamide at the 3-position is a key pharmacophore for antitubercular activity.[6][7]
-
Substitution on the amide nitrogen: The nature of the substituent on the amide nitrogen significantly impacts potency. Benzyl and substituted benzyl groups have shown good activity.[6]
-
Substitution on the imidazo[1,2-a]pyridine ring: Methyl groups at the 2 and 7 positions appear to be favorable for antitubercular activity.[6]
-
For N-[2-(phenylamino)ethyl] derivatives, electron-donating groups on the terminal benzene ring enhance the antimycobacterial activity.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these derivatives and a general workflow for evaluating their anticancer activity.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Survival Assay
This assay evaluates the long-term proliferative capacity of cells after treatment.
-
Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with the test compounds for a specific duration.
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
This guide provides a foundational understanding of the comparative bioactivities of this compound derivatives. Further research focusing on direct, side-by-side comparisons of a broader range of these derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives and Established Anti-Inflammatory Drugs
A detailed guide for researchers and drug development professionals on the anti-inflammatory potential of novel imidazo[1,2-a]pyridine carboxylic acid derivatives versus traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
This guide provides an objective comparison of the anti-inflammatory properties of imidazo[1,2-a]pyridine carboxylic acid derivatives against well-known anti-inflammatory drugs such as Indomethacin, Celecoxib, and Ibuprofen. The comparison is based on available preclinical data, focusing on the mechanism of action, in vitro enzyme inhibition, and in vivo anti-inflammatory efficacy. While direct experimental data on Imidazo[1,2-a]pyridine-3-carboxylic acid is limited in publicly accessible literature, this guide draws upon research on closely related 2-carboxylic acid and 3-amino-2-carboxylic acid derivatives to provide the most relevant comparison.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism of action for both traditional NSAIDs and the evaluated imidazo[1,2-a]pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.
-
Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives : Studies on derivatives such as 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid indicate a preferential inhibition of the COX-2 enzyme.[1] This selectivity is a desirable characteristic in the development of new anti-inflammatory drugs as it may lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.[1] Some derivatives have also been shown to modulate the STAT3/NF-κB signaling pathway, which is involved in the expression of inflammatory genes like COX-2 and inducible nitric oxide synthase (iNOS).[2][3]
-
Known Anti-Inflammatory Drugs :
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for the anti-inflammatory activity of imidazo[1,2-a]pyridine carboxylic acid derivatives and known NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Imidazo[1,2-a]pyridine Derivatives | |||
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | Preferential for COX-2 | Data not quantified | Not available |
| Known Anti-Inflammatory Drugs | |||
| Indomethacin | 0.018 | 0.026 | 0.69 |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 370 | 0.035 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index is a ratio of the IC50 values, with a higher number indicating greater selectivity for COX-2.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Imidazo[1,2-a]pyridine Derivatives | ||
| Imidazo[1,2-a]pyridine-2-carboxylic acid | 10 | More efficient than Indomethacin |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | 10 | More efficient than Indomethacin |
| Known Anti-Inflammatory Drugs | ||
| Indomethacin | 5 | Significant inhibition |
The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation.
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing a heme cofactor is prepared. The test compound at various concentrations is added to the reaction mixture.
-
Enzyme Addition: The respective COX enzyme is added to the reaction mixture containing the test compound and incubated for a specified time at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production: The enzymatic reaction results in the production of prostaglandins (e.g., Prostaglandin E2, PGE2). The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or by monitoring the oxygen consumption during the reaction.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[9][10][11][12]
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in a model of acute inflammation.
Methodology:
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like Indomethacin.
-
Induction of Inflammation: After a specific period following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animal.
-
Measurement of Paw Edema: The volume of the paw is measured before the carrageenan injection and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.[13][14][15][16][17]
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Objective: To assess the anti-inflammatory effects of a compound on cultured immune cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: The cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators: After a 24-hour incubation with LPS, the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Gene and Protein Expression Analysis: Cell lysates can be used to analyze the expression of inflammatory proteins like COX-2 and iNOS via Western blotting or their corresponding mRNA levels via RT-PCR.[18][19][20][21][22]
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: NF-κB and STAT3 signaling pathways in inflammation.
Caption: Workflow for anti-inflammatory drug screening.
Caption: Cyclooxygenase (COX) pathway of inflammation.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 4. selleckchem.com [selleckchem.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
The Potent Cytotoxicity of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives Against Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Among the myriad of heterocyclic compounds being explored, the imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the cytotoxic effects of various imidazo[1,2-a]pyridine-3-carboxylic acid derivatives against a range of cancer cell lines, supported by experimental data and detailed protocols.
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant in vitro activity against numerous cancer cell lines, including those of the breast, colon, lung, melanoma, and cervix.[1][2][3] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[4][5] This guide synthesizes the available data to offer a clear comparison of the cytotoxic potential of these compounds, often benchmarked against established chemotherapeutic agents like cisplatin and doxorubicin.
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. This data highlights the potent and, in some cases, superior activity of these novel compounds compared to conventional anticancer drugs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | Doxorubicin | 10 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 13 | Doxorubicin | 1.5 | [1] | |
| MCF-7 (Breast Cancer) | 11 | Doxorubicin | 0.85 | [1] | |
| A375 (Melanoma) | 11 | Doxorubicin | 5.16 | [1] | |
| Compound 6 | A375 (Melanoma) | <12 | Dacarbazine | ~25 | [4] |
| WM115 (Melanoma) | <12 | - | - | [4] | |
| HeLa (Cervical Cancer) | 9.7 - 44.6 | - | - | [4] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | - | - | [3] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | - | - | [3] |
| HB9 | A549 (Lung Cancer) | 50.56 | Cisplatin | 53.25 | [6] |
| HB10 | HepG2 (Hepatocellular Carcinoma) | 51.52 | Cisplatin | 54.81 | [6] |
| Compound 13k | Various Tumor Cell Lines | 0.09 - 0.43 | - | - | [7] |
| Compound 35 | T47D (Breast Cancer) | (PI3Kα IC50 = 150 nM) | - | - | [8] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays used to evaluate the anticancer activity of imidazo[1,2-a]pyridine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Imidazo[1,2-a]pyridine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis induced by the test compounds.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-p-mTOR)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the general workflow for evaluating the anticancer activity of these compounds.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, making it a cornerstone in medicinal chemistry and drug development. Its derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents.[1][2] The efficient synthesis of this bicyclic system is therefore of paramount importance. This guide provides an objective, data-driven comparison of prominent synthetic methodologies for imidazo[1,2-a]pyridine, offering insights into their respective advantages and limitations to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparative Analysis of Synthesis Methods
To facilitate a clear and direct comparison, the following table summarizes the key quantitative data for several widely employed methods for the synthesis of imidazo[1,2-a]pyridines.
| Method | Key Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | NH4Cl[2], Sc(OTf)₃, p-Toluenesulfonic acid[3] | Ethanol, Methanol | Room Temp. - 60°C | 3 - 8 h | 67-98%[3][4] |
| Microwave-Assisted GBB | 2-Aminopyridine, Aldehyde, Isocyanide | NH4Cl[2][5] | Ethanol | 80-100°C | 15 - 30 min | 36-91%[2][5] |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃) or Catalyst-free | Ethanol, DMF, or Solvent-free | 60 - 200°C | 5 h - several hours | Modest to good[6] |
| Microwave-Assisted Tschitschibabin | 2-Aminopyridine, α-Haloketone | None | Solvent-free | High | 1 min | 24-99%[7] |
| Ullmann-Type Condensation | 2-(2-Bromophenyl)imidazo[1,2-a]pyridine, Azoles | Copper-based catalyst | High-boiling polar solvents | High | Several hours | 65-96% |
| Copper-Catalyzed Aerobic Oxidative | 2-Aminopyridines, Acetophenones | CuI | DMF | 80°C | 4 h | up to 95%[8][9] |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are representative experimental protocols for the key synthesis methods discussed.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This multicomponent reaction is a highly efficient one-pot method for generating diverse 3-aminoimidazo[1,2-a]pyridines.
Ultrasound-Assisted Protocol: [3]
-
In a sealed tube, dissolve the aldehyde (1.0 equiv.) in ethanol (1.0 M).
-
Sequentially add 2-aminopyridine (1.0 equiv.), isocyanide (1.0 equiv.), and p-toluenesulfonic acid monohydrate (10 mol%).
-
Sonicate the reaction mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields.
Microwave-Assisted GBB Protocol: [2][5]
-
Combine 3-formylchromone (1.0 equiv.), 2-aminopyridine (1.0 equiv.), tert-butyl isocyanide (1.0 equiv.), and ammonium chloride (20 mol%) in ethanol in a microwave reaction vessel.
-
Irradiate the mixture in a monomodal CEM Discover microwave unit at a specified wattage and temperature (e.g., 100 W, 80°C) for 15-30 minutes.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure imidazo[1,2-a]pyridine derivative.
Microwave-Assisted Tschitschibabin-Type Protocol: [7]
-
A mixture of the appropriate phenacyl bromide (1.0 equiv.) and 2-aminopyridine (1.0 equiv.) is subjected to microwave irradiation.
-
The reaction is typically carried out in a solvent-free manner for a very short duration (e.g., 60 seconds).
-
The resulting product can be purified by recrystallization or column chromatography.
Tschitschibabin Reaction (Conventional Heating)
A classical method for the synthesis of imidazo[1,2-a]pyridines involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
General Protocol: [6]
-
Dissolve 2-aminopyridine (1.0 equiv.) and the α-bromoacetophenone derivative (1.0 equiv.) in a suitable solvent such as ethanol or DMF.
-
The reaction can be performed with or without a base (e.g., sodium bicarbonate).
-
Heat the mixture at a temperature ranging from 60°C to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent.
-
The crude product is then purified, typically by recrystallization from an appropriate solvent.
Visualizing the Biological Impact: Signaling Pathway Inhibition
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug discovery. A key target is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.[1][10]
Caption: PI3K/AKT/mTOR pathway inhibited by Imidazo[1,2-a]pyridines.
Workflow for Synthesis and Evaluation
The general workflow for the synthesis and subsequent biological evaluation of novel imidazo[1,2-a]pyridine derivatives is a multi-step process that bridges synthetic chemistry with biological screening.
Caption: Workflow from synthesis to lead compound identification.
Conclusion
The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of methods, each with its own set of strengths and weaknesses. The Groebke-Blackburn-Bienaymé reaction and its microwave-assisted variant offer high efficiency and rapid access to a diverse range of derivatives, making them particularly attractive for the construction of compound libraries for high-throughput screening. The classical Tschitschibabin reaction, while historically significant, often requires harsher conditions and may result in lower yields, although microwave assistance has modernized this approach. Copper-catalyzed methods provide an effective alternative, particularly for specific substitution patterns.
The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale. For rapid lead discovery and diversity-oriented synthesis, multicomponent reactions like the GBB are highly advantageous. For process development and scale-up, factors such as catalyst cost, reaction time, and ease of purification will be critical considerations. The continued development of novel, efficient, and sustainable methods for the synthesis of imidazo[1,2-a]pyridines will undoubtedly fuel further discoveries in medicinal chemistry and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Imidazo[1,2-a]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This guide provides a comparative analysis of the mechanisms of action for various Imidazo[1,2-a]pyridine compounds, supported by experimental data. We delve into their roles as anticancer, antituberculosis, and neuroactive agents, comparing their performance with established alternatives and providing detailed experimental protocols for key validation assays.
Anticancer Activity: Targeting the PI3K/mTOR Pathway
A significant number of Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade often dysregulated in cancer.
Mechanism of Action: PI3K/mTOR Inhibition
Imidazo[1,2-a]pyridine compounds have been shown to act as dual PI3K/mTOR inhibitors, binding to the ATP-binding site of these kinases. This inhibition blocks the downstream signaling cascade, leading to decreased cell proliferation, survival, and angiogenesis.[1][2]
Signaling Pathway Diagram:
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine compounds.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of a representative Imidazo[1,2-a]pyridine compound (15a) compared to other known PI3K/mTOR inhibitors.[2][3]
| Compound | Target(s) | IC50 (nM) - PI3Kα | IC50 (nM) - mTOR | Cell Line (e.g., HCT116) IC50 (µM) |
| Imidazo[1,2-a]pyridine (15a) | PI3K/mTOR | 1.3 | 3.8 | 0.05 |
| Dactolisib (BEZ235) | PI3K/mTOR | 4 | 7 | 0.01 |
| BKM120 | pan-PI3K | 52 | >1000 | 0.5 - 1.5 |
| Everolimus (Rapalog) | mTORC1 | >1000 | 1.9 - 4.4 | 0.001 - 0.02 |
Experimental Protocol: Western Blotting for Pathway Validation
Objective: To confirm the inhibition of PI3K/Akt/mTOR signaling by Imidazo[1,2-a]pyridine compounds by assessing the phosphorylation status of key downstream proteins.
Workflow Diagram:
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT116, HT-29) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antituberculosis Activity: Targeting QcrB
Certain Imidazo[1,2-a]pyridine amides (IPAs) have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.
Mechanism of Action: QcrB Inhibition
These compounds target QcrB, a subunit of the cytochrome bcc complex in the electron transport chain.[4][5] Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial death.[6]
Logical Relationship Diagram:
Caption: Mechanism of QcrB inhibition by Imidazo[1,2-a]pyridine amides.
Comparative Performance Data
The table below shows the minimum inhibitory concentrations (MICs) of representative Imidazo[1,2-a]pyridine inhibitors against M. tuberculosis compared to other antitubercular agents.[4][7]
| Compound | Target(s) | MIC (µM) against M. tuberculosis H37Rv |
| Imidazo[1,2-a]pyridine (IP 1-4) | QcrB | 0.03 - 5 |
| Telacebec (Q203) | QcrB | 0.002 - 0.02 |
| Bedaquiline | ATP synthase | 0.03 - 0.12 |
| Isoniazid | Mycolic acid synthesis | 0.2 - 0.9 |
Experimental Protocol: Whole-Cell Screening for Antitubercular Activity
Objective: To determine the minimum inhibitory concentration (MIC) of Imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis.
Methodology:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: Prepare serial dilutions of the Imidazo[1,2-a]pyridine compounds in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a resazurin reduction assay.
Neuroactive Properties: GABAA Receptor Modulation
Several Imidazo[1,2-a]pyridine derivatives, most notably zolpidem, are known for their sedative and hypnotic effects, which are mediated through the modulation of the γ-aminobutyric acid type A (GABAA) receptor.
Mechanism of Action: GABAA Receptor Agonism
These compounds act as positive allosteric modulators of the GABAA receptor, binding to the benzodiazepine site. This enhances the effect of the endogenous neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization, resulting in a calming effect on the central nervous system.
Signaling Pathway Diagram:
Caption: Modulation of the GABAA receptor by Imidazo[1,2-a]pyridine compounds.
Comparative Performance Data
The following table presents the binding affinities (Ki) of a representative Imidazo[1,2-a]pyridine and alternative GABAA receptor modulators.[8]
| Compound | Receptor Subtype Selectivity | Ki (nM) for Benzodiazepine Site |
| Imidazo[1,2-a]pyrimidine | α2/α3 selective | 0.6 - 2.5 |
| Zolpidem (Imidazo[1,2-a]pyridine) | α1 selective | 15 - 30 |
| Diazepam (Benzodiazepine) | Non-selective | 2 - 10 |
| Gaboxadol | α4β3δ selective | 10 - 50 |
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity of Imidazo[1,2-a]pyridine compounds to the benzodiazepine site of the GABAA receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]-Flumazenil) and varying concentrations of the unlabeled test compound (Imidazo[1,2-a]pyridine derivative).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
This guide provides a framework for understanding and validating the diverse mechanisms of action of Imidazo[1,2-a]pyridine compounds. The provided data and protocols serve as a starting point for researchers to objectively compare and further investigate this versatile class of molecules.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Alternatives in the Fight against Tuberculosis: Possible Targets for Resistant Mycobacteria | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Imidazo[1,2-a]pyridine-3-carboxylic Acid and Its Derivatives as Kinase Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity and signaling pathway modulation of the imidazo[1,2-a]pyridine scaffold.
This guide summarizes the available quantitative data on the kinase selectivity of various imidazo[1,2-a]pyridine derivatives, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they modulate.
Kinase Cross-Reactivity Profile
The following tables summarize the inhibitory activity of various imidazo[1,2-a]pyridine derivatives against a panel of kinases. The data highlights the diverse selectivity profiles that can be achieved through substitution on the imidazo[1,2-a]pyridine core.
Table 1: Selectivity of Imidazo[1,2-a]pyridine Derivatives Against Various Kinases
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Kinase Panel Screened | Key Off-Targets and Selectivity Notes |
| Compound 24 [2] | FLT3 | Corresponds with cellular IC50 | Not specified | Not cytotoxic to cell lines lacking FLT3 activating mutations.[2] |
| Compound 18 (from a series) [3] | PI3Kα/mTOR | <100 (cellular assay) | Not specified | Designed as dual PI3Kα/mTOR inhibitors.[3] |
| GSK690693 [4] | PrkA (L. monocytogenes) | 840 | Stk1 (S. aureus) | Exhibited significant selectivity for PrkA over Stk1.[4] |
| Compound 31 (from a series) [5] | c-Met | 12.8 | Panel of 16 tyrosine kinases | >78-fold selective over a panel of 16 other tyrosine kinases.[5] |
| A series of derivatives [6] | c-KIT | Nanomolar range | Wide panel including JAK | Found to be selective against a wide panel of kinases.[6] |
| Imidazo[1,2-b]pyridazine derivative 7 [5] | TYK2 JH2 | - | 386 kinase panel | Highly selective, with only 0.5% of kinases inhibited by >67% at 1 µM.[5] |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Direct comparison between different studies should be made with caution.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is crucial for drug development. The following are detailed methodologies for two common in vitro kinase assay formats.
Radiometric Kinase Assay
This method is considered the "gold standard" for its direct measurement of phosphate incorporation.[7]
Objective: To quantify the enzymatic activity of a kinase by measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
Imidazo[1,2-a]pyridine test compound
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)[8]
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (for control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.[9]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.[9]
-
Reaction Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., EDTA) or by spotting a portion of the reaction mixture onto phosphocellulose paper.[8]
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[10]
-
Detection: After drying the paper, place it in a scintillation vial with a scintillation cocktail.
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen® Format)
This is a robust, high-throughput method that measures the binding of a fluorescently labeled tracer to a kinase.[11][12]
Objective: To measure the binding of a test compound to a kinase by detecting the displacement of a fluorescent tracer, resulting in a decrease in the FRET signal.[12]
Materials:
-
GST- or His-tagged purified kinase
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)[13][14]
-
Alexa Fluor™ 647-labeled kinase tracer[15]
-
Imidazo[1,2-a]pyridine test compound
-
Kinase buffer
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to an intermediate concentration (e.g., 3X).[13]
-
Reagent Preparation:
-
Prepare a 3X kinase/Eu-antibody solution in kinase buffer.
-
Prepare a 3X tracer solution in kinase buffer.[13]
-
-
Assay Assembly: In a 384-well plate, add:
-
5 µL of the 3X test compound solution.
-
5 µL of the 3X kinase/Eu-antibody mixture.
-
5 µL of the 3X tracer solution.[13]
-
-
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.[11]
-
Detection: Read the plate using a TR-FRET plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 615 nm for europium and 665 nm for Alexa Fluor™ 647).[12]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).[12]
-
The inhibition of tracer binding is observed as a decrease in the TR-FRET ratio.
-
Determine the IC50 values by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Signaling Pathway Modulation
Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cell growth, proliferation, and inflammation. The primary pathways affected are the PI3K/AKT/mTOR and STAT3/NF-κB pathways.
PI3K/AKT/mTOR Signaling Pathway
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[11][16] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[16]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have also been reported to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[13][14] This pathway is crucial in regulating inflammatory responses and cell survival.
Caption: Modulation of the STAT3/NF-κB signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of kinase inhibitors with diverse selectivity profiles. While a comprehensive cross-reactivity profile for the parent Imidazo[1,2-a]pyridine-3-carboxylic acid is not currently available, the extensive research on its derivatives demonstrates the potential to target a wide range of kinases by modifying the substitution pattern on the core structure. The modulation of critical signaling pathways such as PI3K/AKT/mTOR and STAT3/NF-κB underscores the therapeutic potential of this compound class in oncology and inflammatory diseases. Further investigation, including broad-panel kinase screening of the parent compound and its simple derivatives, is warranted to fully elucidate its cross-reactivity profile and guide the development of more selective and potent therapeutic agents.
References
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. mdpi.com [mdpi.com]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid | 1421261-78-0 | Benchchem [benchchem.com]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assayquant.com [assayquant.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 13. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Imidazo[1,2-a]pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, understanding the specific procedures for handling compounds like Imidazo[1,2-a]pyridine-3-carboxylic acid is paramount. This guide provides a clear, step-by-step process for its proper disposal, adhering to safety protocols and regulatory requirements.
This compound and its derivatives are classified as hazardous waste.[1] Therefore, they must not be disposed of in regular trash or poured down the drain.[2][3] Adherence to the European Directives on waste and hazardous waste, as well as local regulations, is mandatory for its disposal.[1]
Hazard Profile for Disposal Considerations
Before handling for disposal, it is crucial to be aware of the hazards associated with this compound. This information, summarized from safety data sheets, dictates the necessary safety precautions.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Protective gloves, lab coat. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][4][5] | Protective gloves, lab coat. |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1][4][5] | Safety goggles or face shield.[4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1][4][5] | Use in a well-ventilated area or fume hood.[4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Collection:
-
Treat all unused this compound and any materials contaminated with it (e.g., absorbent paper, disposable labware) as hazardous waste.[6]
-
Collect the waste in its pure form or in solution in a designated, sealable, and airtight waste container that is compatible with the chemical.[7]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
For mixtures, list all chemical components and their approximate quantities.[2]
-
Attach a completed dangerous waste label as soon as the first waste is added to the container.[7]
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[4][7]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[5]
-
The designated area should be clearly marked as a hazardous waste storage location and accessible only to trained personnel.[8]
4. Final Disposal:
-
Do not attempt to dispose of the chemical waste in regular trash or via the sanitary sewer.[2]
-
Arrange for the collection of the hazardous waste by a licensed waste disposal service or through your institution's Environmental Health and Safety (EHS) office.[2][6]
-
Complete a chemical collection request form as required by your institution.[7]
5. Spill Management:
-
In the event of a spill, immediately clean it up using appropriate absorbent materials.[6]
-
Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[6]
-
For large spills, evacuate the area and contact your institution's EHS department.[7]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
Essential Safety and Operational Guidance for Handling Imidazo[1,2-a]pyridine-3-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Imidazo[1,2-a]pyridine-3-carboxylic acid, including personal protective equipment (PPE), handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment. The primary hazards include skin irritation (Category 2), serious eye irritation (Category 2), and potential for respiratory irritation (Category 3).[1]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Government approved safety goggles or face shield.[1][2] | Protects against chemical splashes that can cause serious eye irritation.[1] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[2] Protective clothing to prevent skin contact.[1][2] | Prevents skin irritation from direct contact with the compound.[1] |
| Respiratory Protection | Government approved respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved).[1][2] | Required if dust or aerosols are generated, as the compound may cause respiratory irritation.[1] |
It is crucial to inspect gloves prior to use and employ proper glove removal techniques to avoid skin contact.[2] Always wash hands thoroughly after handling the substance.[1][2]
Operational and Handling Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1]
-
Personal Protective Equipment (PPE) : Before handling, don the appropriate PPE as outlined in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat.[1][2] If there is a risk of generating dust, a respirator is mandatory.[1]
-
Weighing and Transfer : Avoid creating dust when weighing and transferring the solid material. Use a spatula and handle the compound gently.
-
Reaction Setup : When setting up reactions, ensure all glassware is properly secured. If heating the compound, be aware that it may form explosive mixtures with air upon intense heating.
-
Storage : Keep the container tightly closed and store it in a dry, well-ventilated place.[1] Avoid storing with strong oxidizing agents, strong bases, amines, and reducing agents.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Collection : Collect waste material in a suitable, closed container clearly labeled as hazardous waste.[1]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, filter paper, and empty containers, should also be treated as hazardous waste and disposed of accordingly.
-
Disposal Route : Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1] Do not empty into drains.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
